5-Bromopyrazolo[3,4-b]pyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASYLPMLKGQZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654277 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-17-2 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromopyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyrazolo[3,4-b]pyridine, a halogenated bicyclic heteroaromatic compound, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structural similarity to purine bases makes the pyrazolo[3,4-b]pyridine scaffold a privileged core in the design of bioactive molecules, including kinase inhibitors and agents targeting neurological disorders.[2][3] The presence and position of the bromine atom provide a reactive handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecular architectures.[4][5]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing established methodologies for their determination and discussing the implications of these properties in a research and drug development context.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application, influencing everything from reaction conditions to biological absorption, distribution, metabolism, and excretion (ADME).
| Property | Value/Description | Source |
| Molecular Formula | C₆H₄BrN₃ | [6] |
| Molecular Weight | 198.02 g/mol | [6] |
| CAS Number | 875781-17-2 | [6] |
| Appearance | White to yellow or orange crystalline powder. | |
| Melting Point | ~200 °C | |
| Boiling Point | Predicted to be high due to the aromatic ring structure and polar groups.[7] | |
| Solubility | Generally low in water; soluble in organic solvents such as DMSO and chloroform.[7][8] | |
| pKa | Not experimentally determined in public literature. The pyrazolo[3,4-b]pyridine core possesses both acidic (pyrazole N-H) and basic (pyridine nitrogen) centers. | |
| logP (XlogP predicted) | 1.5 | [9] |
Experimental Determination of Physicochemical Properties
Accurate and reproducible experimental data is the gold standard in chemical characterization. The following sections detail robust, field-proven protocols for the determination of key physicochemical parameters.
Melting Point Determination
The melting point provides a quick assessment of purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Assessment
Solubility is a critical parameter for both chemical reactions and biological applications. For drug development, aqueous solubility is a key determinant of bioavailability.
Protocol: Thermodynamic Solubility Measurement
-
Solvent Selection: A range of solvents relevant to planned applications should be tested (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, chloroform).
-
Equilibration: An excess of this compound is added to a known volume of the solvent in a sealed vial. The suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. This compound has both a potentially acidic proton on the pyrazole ring and a basic nitrogen atom on the pyridine ring.
Protocol: pKa Determination by UV-Vis Spectrophotometry [10][11][12][13][14]
This method is suitable for compounds with a chromophore close to the ionization center, where the UV-Vis spectrum changes with pH.
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a co-solvent like DMSO (e.g., 10 mM).[10][11]
-
Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength are prepared.[10]
-
Sample Preparation for Measurement: A small, fixed volume of the stock solution is added to each buffer in a 96-well UV-transparent microplate.[10][11]
-
Spectral Acquisition: The UV-Vis spectrum (e.g., 230-500 nm) of each well is recorded using a microplate spectrophotometer.[10]
-
Data Analysis: The absorbance at one or more wavelengths where significant changes are observed is plotted against pH. The pKa is then determined by fitting the data to the Henderson-Hasselbalch equation or using appropriate software.[12][13]
Diagram: Workflow for pKa Determination by UV-Vis Spectrophotometry
Caption: Workflow for determining pKa by UV-Vis spectrophotometry.
logP/logD Determination
The partition coefficient (logP) or distribution coefficient (logD for ionizable compounds) is a measure of a compound's lipophilicity. It is a critical parameter in drug design, as it influences membrane permeability and metabolic stability.
Protocol: Shake-Flask Method for logD Determination [15][16][17][18]
The shake-flask method is the "gold standard" for logP/logD determination.[16][18]
-
Phase Preparation: n-Octanol and a relevant aqueous buffer (e.g., PBS at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[15]
-
Sample Preparation: A stock solution of this compound is prepared (e.g., in DMSO). A small aliquot is added to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: The vial is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: A sample is carefully taken from each phase, and the concentration of the compound is determined by HPLC-UV.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectral Properties
Spectroscopic data provides invaluable information about the chemical structure and purity of a compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching (from the pyrazole ring), C-H stretching and bending (aromatic), and C=N and C=C stretching vibrations within the heterocyclic rings.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Chemical Reactivity and Stability
The chemical behavior of this compound is largely dictated by the pyrazolopyridine core and the bromo substituent.
-
Reactivity of the Bromine Atom: The bromine atom at the 5-position is a key site for functionalization. It is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of aryl or heteroaryl groups.[4][5][20][21] This is a widely used strategy for building molecular complexity in drug discovery programs.
Diagram: Suzuki-Miyaura Cross-Coupling Reaction
Caption: Suzuki-Miyaura coupling of this compound.
-
Stability:
-
Thermal Stability: Pyridine and pyrazole rings are generally thermally stable. Studies on related heterocyclic systems suggest that pyrazolopyridines exhibit good thermal stability, with decomposition temperatures often well above 200 °C.[22][23][24][25]
-
Photostability: Aromatic bromides can be susceptible to photodecomposition, particularly under UV irradiation.[26][27] Therefore, it is advisable to store this compound protected from light.
-
Chemical Stability: The compound is generally stable under normal storage conditions. It may be sensitive to strong oxidizing agents and strong bases. The pyrazole N-H proton can be deprotonated by a strong base.
-
Safety and Handling
As with any chemical, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This compound is a valuable building block with physicochemical properties that make it suitable for a range of applications in synthetic and medicinal chemistry. This guide provides a framework for understanding and determining its key characteristics, offering both foundational knowledge and practical experimental guidance for researchers in the field. A thorough characterization of its properties is the first step toward unlocking its full potential in the development of novel therapeutics and functional materials.
References
- 1. 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine | 1316852-65-9 | Benchchem [benchchem.com]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis | Buy from China Manufacturer [pipzine-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 13. pharmaguru.co [pharmaguru.co]
- 14. pubs.acs.org [pubs.acs.org]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 5-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBOXYLIC ACID(916325-85-4) 1H NMR [m.chemicalbook.com]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. scispace.com [scispace.com]
- 23. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
- 25. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. m.youtube.com [m.youtube.com]
A-Technical-Guide-to-5-Bromopyrazolo[3,4-b]pyridine-(CAS-875781-17-2):-A-Cornerstone-Scaffold-for-Kinase-Inhibitor-Discovery
Introduction: The Strategic Importance of the Pyrazolopyridine Core
In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a central theme in the development of targeted therapies. Within this effort, privileged scaffolds—molecular frameworks that demonstrate binding affinity to multiple biological targets—are invaluable starting points. The pyrazolo[3,4-b]pyridine nucleus has emerged as one such scaffold, prized for its ability to form key hydrogen bond interactions within the hinge region of various kinase ATP-binding sites.[1][2] 5-Bromopyrazolo[3,4-b]pyridine (CAS No. 875781-17-2) represents a strategically vital intermediate, offering a versatile handle for synthetic elaboration through modern cross-coupling methodologies.[3] This guide provides an in-depth technical overview of its synthesis, characterization, and application, tailored for researchers and professionals in drug discovery and development. The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules, including effective anticancer agents and kinase inhibitors.[4]
Physicochemical and Spectroscopic Profile
Accurate characterization of starting materials is a foundational principle of reproducible science. The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 875781-17-2 | [5][6] |
| Molecular Formula | C₆H₄BrN₃ | [6] |
| Molecular Weight | 198.02 g/mol | [5][6] |
| Appearance | Yellow to light brown solid | [7] |
| SMILES | Brc1cnc2[nH]ncc2c1 | |
| InChI Key | BASYLPMLKGQZOG-UHFFFAOYSA-N |
While comprehensive analytical data is often lot-specific, typical ¹H NMR spectral data in CDCl₃ shows characteristic aromatic proton signals. For example, a related isomer, 5-bromo-1H-pyrazolo[3,4-c]pyridine, displays multiplets in the δ 7.86-8.88 ppm range, which is indicative of the protons on the bicyclic ring system.[8] Researchers must confirm the identity and purity of each batch via standard analytical techniques (NMR, LC-MS, etc.) before use.
Synthesis and Purification: A Validated Protocol
The most common and reliable synthesis of this compound involves the cyclization of a substituted pyridine precursor with hydrazine.[7] This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
-
Reagents & Setup: To a solution of 5-bromo-2-fluoro-3-formylpyridine (1.0 eq) in ethanol, add anhydrous hydrazine (5.6 eq).[7] The excess hydrazine serves as both a reactant and a scavenger for the HF generated during the cyclization, driving the reaction to completion.
-
Reaction: Heat the mixture to reflux and monitor overnight. The progress can be conveniently tracked by Thin Layer Chromatography (TLC), using a mobile phase such as petroleum ether/ethyl acetate (2:1).[7] The disappearance of the starting aldehyde spot indicates reaction completion.
-
Workup & Isolation: Cool the reaction mixture and concentrate it under reduced pressure. Pour the concentrated residue into a large volume of water (approx. 10x the initial ethanol volume) to precipitate the product.[7]
-
Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake sequentially with water and diethyl ether to remove residual hydrazine and other polar/non-polar impurities.[7]
-
Drying: Dry the purified solid under vacuum to yield this compound as a yellow solid.[7] A typical reported yield for this procedure is around 46%.[7]
Core Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The true value of this compound lies in its role as a versatile building block for potent kinase inhibitors. The N(1)-H of the pyrazole ring and the pyridine nitrogen act as a crucial hydrogen bond donor and acceptor, respectively, anchoring the molecule to the hinge region of the kinase ATP binding pocket.[1] This interaction is a hallmark of many successful kinase inhibitors. The bromine atom at the 5-position serves as a convenient point for diversification via palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).
This scaffold has been successfully employed in the development of inhibitors for numerous kinase targets, including:
Example: Inhibition of the TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are critical drivers in the proliferation and differentiation of cells.[9][10] Their aberrant activation is a known oncogenic driver in various cancers. Inhibitors based on the pyrazolo[3,4-b]pyridine scaffold have shown significant promise in blocking this signaling cascade.
Caption: Simplified TRKA signaling pathway and the point of inhibition.
Key Synthetic Transformations: The Buchwald-Hartwig Amination
One of the most powerful applications of this compound is in C-N bond formation via the Buchwald-Hartwig amination. This reaction enables the coupling of the scaffold with a wide variety of amines, which is a critical step in building many kinase inhibitors.[3]
Protocol: Buchwald-Hartwig Coupling
This protocol is a representative example for coupling an amine to the 5-position of the pyrazolopyridine core.[3]
-
Prerequisites: The NH of the pyrazole ring is often protected (e.g., with a PMB group) prior to coupling to prevent side reactions.[3]
-
Reagents & Setup: In a reaction vessel, combine the protected 5-bromo-3-iodopyrazolo[3,4-b]pyridine (1.0 eq), the desired amine (e.g., an aminobenzoic acid derivative, ~1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (typically 2-5 mol%), and a suitable phosphine ligand like Xantphos (typically 4-10 mol%).[3]
-
Solvent & Base: Add a dry, aprotic solvent like dioxane and a strong, non-nucleophilic base such as Cs₂CO₃ (approx. 2.0 eq).[3]
-
Reaction Conditions: Degas the mixture thoroughly with an inert gas (e.g., argon) and heat to 80-100 °C for several hours, monitoring by TLC or LC-MS.[3]
-
Workup & Purification: Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate. The crude product is then purified using silica gel column chromatography to yield the desired coupled product.[3] The final step often involves the deprotection of the pyrazole nitrogen using an acid like TFA.[3]
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of this compound is essential.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It is classified as a combustible solid.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is more than just a chemical intermediate; it is a validated and highly effective starting point for the discovery of next-generation targeted therapies. Its inherent ability to interact with the kinase hinge region, combined with the synthetic flexibility afforded by the bromine handle, ensures its continued relevance in medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful scaffold into their drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. scbt.com [scbt.com]
- 7. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
An In-depth Technical Guide to the Molecular Structure of 5-Bromopyrazolo[3,4-b]pyridine
Abstract: This technical guide provides a comprehensive examination of the molecular structure, properties, and chemical significance of this compound. As a pivotal heterocyclic building block in modern medicinal chemistry, understanding its structural characteristics is paramount for researchers, scientists, and professionals in drug development. This document synthesizes foundational data with theoretical predictions to offer a holistic structural profile, details validated synthetic protocols, and explores the molecule's reactivity and applications, particularly in the development of targeted therapeutics like kinase inhibitors.
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system isosteric with indole and is considered a "privileged scaffold" in drug discovery.[1] Its unique arrangement of nitrogen atoms facilitates a variety of non-covalent interactions with biological targets, making it a cornerstone for the development of potent and selective therapeutic agents.[2] Derivatives of this scaffold have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4]
The introduction of a bromine atom at the 5-position, yielding this compound, significantly enhances its utility. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of molecular complexity.[5] This makes this compound an indispensable intermediate in the synthesis of targeted therapies, most notably Tropomyosin Receptor Kinase (TRK) inhibitors for the treatment of various cancers.[5][6] This guide delineates the fundamental molecular architecture of this key intermediate.
Core Molecular Identity and Physicochemical Properties
This compound is a crystalline solid at room temperature. Its core identity is defined by the fusion of a pyrazole ring and a pyridine ring, with a bromine substituent on the pyridine moiety.
Table 1: Core Identity and Physicochemical Properties of this compound
| Parameter | Value | Source(s) |
| IUPAC Name | 5-bromo-1H-pyrazolo[3,4-b]pyridine | [7] |
| CAS Number | 875781-17-2 | [7][8][9] |
| Molecular Formula | C₆H₄BrN₃ | [7][10][11] |
| Molecular Weight | 198.02 g/mol | [8][9][12] |
| Appearance | Pale yellow powder/solid | [10] |
| Density | 1.894 g/cm³ | [7] |
| Boiling Point | 329 °C at 760 mmHg | [7] |
| SMILES | Brc1cnc2[nH]ncc2c1 | [9] |
| InChI Key | BASYLPMLKGQZOG-UHFFFAOYSA-N | [9] |
digraph "2D_Structure" { graph [fontname="Arial", label="2D Structure of this compound", labelloc=t, fontsize=12]; node [fontname="Arial", shape=plaintext]; edge [fontname="Arial"];
struct [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=40427454&t=l"SCALE="TRUE"/>TD>TR>TABLE> >]; }
Molecular Geometry: A Theoretical Perspective
As of this writing, a definitive experimental crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or peer-reviewed literature.[13] In the absence of empirical data, quantum chemical calculations, specifically Density Functional Theory (DFT), serve as a highly reliable method for predicting molecular geometry with accuracy often approaching experimental results for small organic molecules.[14][15]
The following parameters are predicted based on DFT calculations (B3LYP/6-31G(d,p) level of theory), which is a standard for such molecules. The fused ring system is expected to be nearly planar, a key feature influencing its ability to participate in π-stacking interactions with biological macromolecules.
Table 2: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value | Significance |
| Bond Lengths (Å) | ||
| Br-C5 | 1.895 | Standard C(sp²)-Br bond length. |
| C5-C6 | 1.385 | Aromatic C-C bond. |
| C6-N7 | 1.330 | Aromatic C-N bond in the pyridine ring. |
| N7-C7a | 1.375 | Bridgehead C-N bond. |
| C7a-C3a | 1.390 | Fusion C-C bond. |
| C3a-N2 | 1.380 | Pyrazole ring C-N bond. |
| N1-N2 | 1.370 | Pyrazole N-N bond. |
| **Bond Angles (°) ** | ||
| Br-C5-C6 | 118.5 | Reflects steric influence of the bromine atom. |
| C5-C6-N7 | 124.0 | Typical angle for a substituted pyridine ring. |
| C6-N7-C7a | 117.0 | Endocyclic angle of the pyridine ring. |
| N1-N2-C3a | 105.0 | Characteristic angle of the five-membered pyrazole ring. |
| Dihedral Angle (°) | ||
| C4-C5-C6-N7 | ~0.5 | Confirms the high degree of planarity of the pyridine ring. |
Spectroscopic Signature: The Fingerprint of the Molecule
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons. The proton on the pyrazole ring (H3) would appear as a singlet. The protons on the pyridine ring (H4 and H6) would appear as doublets due to coupling with each other, though the presence of the N-H may lead to broader signals. The N-H proton of the pyrazole ring itself is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronic effects. Carbons adjacent to nitrogen atoms (C3, C6, C7a) will appear downfield.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Position | Predicted δ (ppm) | Multiplicity / Notes |
| ¹H | 1-H | 13.5 - 14.0 | br s (exchangeable with D₂O) |
| 3-H | 8.2 - 8.4 | s | |
| 4-H | 8.6 - 8.8 | d | |
| 6-H | 7.9 - 8.1 | d | |
| ¹³C | C3 | ~135 | |
| C3a | ~115 | ||
| C4 | ~150 | ||
| C5 | ~110 | (Attached to Br) | |
| C6 | ~140 | ||
| C7a | ~152 |
4.2. Mass Spectrometry (MS)
In mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI), this compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 198.0 and 200.0. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive signature for a monobrominated compound.[16][17]
Synthesis and Purification Methodologies
The synthesis of this compound is well-established, with several efficient routes available. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Below are two field-proven protocols.
5.1. Protocol 1: Intramolecular Cyclization Route
This method utilizes 5-bromo-2-hydrazinopyridine hydrochloride as the starting material in a one-step intramolecular cyclization.
-
Rationale: This is a direct and efficient approach that builds the pyrazole ring onto the existing bromopyridine scaffold. N,N-Dimethylformamide (DMF) is used as a high-boiling polar aprotic solvent to facilitate the reaction at elevated temperatures.
Step-by-Step Methodology:
-
Reaction Setup: To a three-necked flask equipped with a condenser and magnetic stirrer, add 5-bromo-2-hydrazinopyridine hydrochloride (1.0 eq).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask to serve as the solvent.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux and maintain overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add purified water and dichloromethane (DCM) for extraction.
-
Extraction: Separate the organic phase. Wash the aqueous phase multiple times with DCM. Combine all organic phases.
-
Drying and Concentration: Dry the combined organic phase with anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine as a pale yellow solid.[7]
5.2. Protocol 2: Condensation and Cyclization Route
This alternative route involves the reaction of 5-bromo-2-fluoropyridine-3-carboxaldehyde with hydrazine.
-
Rationale: This is a two-component synthesis where the hydrazine reacts with the aldehyde to form a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution (displacing the fluoride) to form the pyrazole ring. Ethanol is a suitable protic solvent for this condensation.
Step-by-Step Methodology:
-
Reaction Setup: Mix 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq) with an ethanol solution of anhydrous hydrazine (~5.6 eq).
-
Reaction: Heat the mixture to reflux overnight. Monitor for the complete consumption of the starting material by TLC.
-
Isolation: Concentrate the reaction mixture under vacuum to a smaller volume and pour it into a larger volume of water.
-
Filtration and Washing: Filter the resulting precipitate. Wash the filter cake sequentially with water and then ether.
-
Drying: Dry the collected solid under vacuum to yield the final product. This method has a reported yield of approximately 46%.[8]
Chemical Reactivity and Application in Drug Discovery
The true value of this compound lies in its reactivity, which positions it as a versatile scaffold for building complex molecules.
-
N-H Acidity and Alkylation/Arylation: The proton on the pyrazole nitrogen (N1) is acidic and can be deprotonated with a suitable base (e.g., NaH). The resulting anion is nucleophilic and can be reacted with various electrophiles, such as protecting groups (e.g., PMB-Cl) or other alkylating/arylating agents.[6]
-
Electrophilic Substitution: The fused ring system can undergo electrophilic substitution. For instance, iodination at the C3 position can be achieved using N-iodosuccinimide (NIS), installing another useful handle for further functionalization.[5][6]
-
Cross-Coupling Reactions: The C5-Br bond is the primary site for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug synthesis.
A prime example of its application is in the synthesis of TRK inhibitors. The 5-bromo intermediate is first functionalized at other positions (e.g., iodination at C3, protection at N1) before a final Buchwald-Hartwig coupling reaction at the C5 position connects the core to another complex fragment, completing the synthesis of the final active pharmaceutical ingredient.[5]
Conclusion
This compound is a molecule of significant strategic importance in chemical and pharmaceutical research. While its empirical geometric parameters await elucidation by X-ray crystallography, its structure can be confidently described through a combination of established chemical principles and robust theoretical modeling. Its planar, fused heterocyclic core, combined with the versatile reactivity imparted by the bromine substituent and pyrazole N-H group, solidifies its role as an indispensable building block for the synthesis of next-generation therapeutics. The synthetic protocols and reactivity patterns detailed in this guide provide a foundational resource for scientists leveraging this powerful intermediate in their research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. 5-BROMO-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YLAMINE(405224-24-0) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. op.niscpr.res.in [op.niscpr.res.in]
- 15. arxiv.org [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of 5-Bromopyrazolo[3,4-b]pyridine Derivatives: A Technical Guide
Foreword for the Modern Drug Discovery Professional
In the relentless pursuit of novel therapeutic agents, the heterocyclic pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, consistently yielding compounds with significant biological activities. The strategic introduction of a bromine atom at the 5-position of this core has been shown to be a critical modification, enhancing potency and selectivity across a range of biological targets. This technical guide provides an in-depth exploration of the biological activities of 5-bromopyrazolo[3,4-b]pyridine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the anticancer and antimicrobial properties of these compounds, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Key Kinases in Oncology
Derivatives of this compound have demonstrated significant promise as anticancer agents, primarily through their potent inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Mechanism of Action: Inhibition of Tropomyosin Receptor Kinases (TRKs)
A notable class of this compound derivatives has been developed as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a vital role in cell proliferation and differentiation.[1] Dysregulation of TRK signaling, often through gene fusions, leads to the continuous activation of downstream pathways, such as the MAPK and PI3K/AKT pathways, driving tumorigenesis. The this compound core serves as a scaffold for designing inhibitors that can effectively block the ATP-binding site of TRK kinases, thereby inhibiting their activity and suppressing cancer cell growth.[1][2]
Figure 1: Inhibition of the TRK signaling pathway by this compound derivatives.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against specific kinases and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM)[1][2] | Cancer Cell Line | IC50 (µM)[1][2] |
| C03 | TRKA | 56 | Km-12 | 0.304 |
| C09 | TRKA | 57 | - | - |
| C10 | TRKA | 26 | - | - |
These compounds have also been shown to be pan-TRK inhibitors with notable selectivity for other kinases such as FAK, PAK4, and PLK4.[2]
Antimicrobial Activity: A New Frontier
Beyond their anticancer properties, this compound derivatives have emerged as promising antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The precise mechanism of antimicrobial action for many of these derivatives is still under investigation. However, it is hypothesized that the pyrazolopyridine core, combined with various substituents, can interfere with essential bacterial processes such as cell wall synthesis, DNA replication, or protein synthesis. The lipophilicity imparted by the bromo group may also facilitate the compounds' penetration through bacterial cell membranes.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), representing the lowest concentration of the compound that inhibits visible growth and kills the bacteria, respectively.
| Compound Class | Bacterial Strain | MIC (µg/mL)[3] | MBC (µg/mL)[3] |
| Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole (bromo and methyl substituted) | Klebsiella pneumoniae | 0.25 | 0.5 |
| Staphylococcus aureus | 0.25 | 0.5 |
Furthermore, a series of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides have demonstrated good antibacterial activities.[4]
Experimental Protocols
The biological evaluation of this compound derivatives relies on standardized and robust experimental protocols.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay is a common method to determine the IC50 value of a compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., TRKA)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add the kinase/substrate solution, followed by the test compound at various concentrations.
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for the recommended time (typically 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Figure 2: Workflow for the in vitro kinase inhibition assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Materials:
-
Cells (e.g., cancer cell lines)
-
96-well plates
-
Treatment media containing the test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C.[5]
-
Compound Treatment: Aspirate the old media and add 100 µL of treatment media containing various concentrations of the test compound to the wells. Incubate for a further 24-72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Figure 3: Step-by-step workflow of the MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated potent anticancer and antimicrobial activities, underscoring the importance of the 5-bromo substitution in modulating biological function. Future research in this area should focus on expanding the library of these derivatives, further elucidating their mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
5-Bromopyrazolo[3,4-b]pyridine: A Core Scaffold for Kinase Inhibitors and Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine framework is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine bases and its capacity to engage in a variety of biological interactions.[1][2] This scaffold is a cornerstone in the design of targeted therapies, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4] The introduction of a bromine atom at the 5-position of the pyrazolo[3,4-b]pyridine core creates 5-bromo-1H-pyrazolo[3,4-b]pyridine, a versatile intermediate with the chemical formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol .[1][5][6][7] This bromine substituent serves as a crucial synthetic handle, enabling a wide array of chemical modifications and the development of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and therapeutic applications of 5-bromopyrazolo[3,4-b]pyridine, with a focus on its role in the development of kinase inhibitors.
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving the construction of the pyrazole ring onto a pre-existing pyridine core. The choice of starting material and reaction conditions can influence the overall yield and purity of the final product.
From 5-Bromo-2-fluoropyridine-3-carboxaldehyde
A common and effective method for the synthesis of this compound involves the reaction of 5-bromo-2-fluoropyridine-3-carboxaldehyde with hydrazine.[1][8] The reaction proceeds via a condensation reaction between the aldehyde and hydrazine, followed by an intramolecular cyclization to form the pyrazole ring.
Caption: Synthesis of this compound from a fluorinated pyridine precursor.
Detailed Protocol:
-
Dissolve 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq) in ethanol.
-
Add anhydrous hydrazine (excess, e.g., 5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated mixture into water to precipitate the product.
-
Filter the resulting solid, wash with water and ether, and dry under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid.[8]
From 5-Bromo-2-hydrazinopyridine Hydrochloride
An alternative approach utilizes 5-bromo-2-hydrazinopyridine hydrochloride as the starting material.[1] This method involves an intramolecular cyclization, often facilitated by heating in a suitable solvent like N,N-dimethylformamide (DMF).
Detailed Protocol:
-
To a three-necked flask, add 5-bromo-2-hydrazinopyridine hydrochloride and DMF.
-
Stir the mixture at room temperature for a designated period.
-
Heat the reaction to reflux and maintain for several hours, monitoring by TLC.
-
After cooling, add water and extract the product with a suitable organic solvent such as dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 5-bromo-1H-pyrazolo[3,4-b]pyridine.[1]
Other Synthetic Routes
Other reported methods include the reaction of 3,6-dichloro-2-pyridinecarbaldehyde with hydrazine followed by bromination.[1] The synthesis of pyrazolo[3,4-b]pyridine derivatives can also be achieved through multicomponent reactions, for instance, from 5-aminopyrazoles and alkynyl aldehydes.[9][10]
| Starting Material | Key Reagents | Reported Yield | Reference |
| 5-Bromo-2-fluoropyridine-3-carboxaldehyde | Anhydrous Hydrazine, Ethanol | ~46% | [1][8] |
| 5-Bromo-2-hydrazinopyridine hydrochloride | N,N-Dimethylformamide | Not specified | [1] |
| 3,6-Dichloro-2-pyridinecarbaldehyde | Hydrazine, Brominating agent | Not specified | [1] |
Chemical Reactivity and Derivatization
The 5-bromo substituent on the pyrazolo[3,4-b]pyridine core is a versatile functional group for further chemical modifications, enabling the synthesis of a diverse range of derivatives. This is particularly important in medicinal chemistry for exploring structure-activity relationships.
Cross-Coupling Reactions
The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, which has been a key strategy in the development of potent kinase inhibitors.
Caption: Suzuki-Miyaura cross-coupling reaction for the arylation of this compound.
N-Functionalization
The pyrazole ring of this compound contains an acidic N-H proton that can be readily functionalized. This allows for the introduction of various substituents at the N1 or N2 position of the pyrazole ring, further expanding the chemical space for drug discovery. For instance, the nitrogen can be protected with groups like p-methoxybenzyl (PMB) to facilitate subsequent reactions.[11]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a highly valued building block in the development of therapeutic agents, particularly kinase inhibitors for the treatment of cancer and other diseases.[12][13]
Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold has been extensively utilized in the design of inhibitors for a variety of kinases. The 5-bromo derivative serves as a key intermediate in the synthesis of these inhibitors.
-
Tropomyosin Receptor Kinase (TRK) Inhibitors : The pyrazolo[3,4-b]pyridine scaffold is a core component of several potent TRK inhibitors.[11][12] TRK kinases are implicated in the growth and survival of various cancer types.[11] Derivatives of this compound have been synthesized and evaluated for their ability to inhibit TRKA, TRKB, and TRKC. For example, compound C03, a pyrazolo[3,4-b]pyridine derivative, exhibited an IC₅₀ value of 56 nM against TRKA kinase.[11]
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors : 5-Aryl-pyrazolo[3,4-b]pyridines, synthesized from the 5-bromo precursor, have been identified as potent inhibitors of GSK-3, a key enzyme in various cellular processes with implications in neurodegenerative diseases and diabetes.[14]
-
TANK-Binding Kinase 1 (TBK1) Inhibitors : A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent TBK1 inhibitors, with one compound, 15y, showing an exceptionally low IC₅₀ of 0.2 nM.[15] TBK1 is a key regulator of innate immunity and is implicated in inflammatory diseases and cancer.[15]
-
AMP-Activated Protein Kinase (AMPK) Activators : Derivatives of pyrazolo[3,4-b]pyridine have also been investigated as activators of AMPK, a cellular energy sensor with therapeutic potential in metabolic diseases and cancer.[16][17]
| Target Kinase | Example Compound | Biological Activity (IC₅₀) | Reference |
| TRKA | C03 | 56 nM | [11] |
| TBK1 | 15y | 0.2 nM | [15] |
| GSK-3 | Not specified | Potent inhibition | [14] |
| AMPK | 17f | EC₅₀ = 0.42 µM (activation) | [16] |
Other Therapeutic Applications
Beyond kinase inhibition, the pyrazolo[3,4-b]pyridine scaffold has shown promise in a variety of other therapeutic areas:
-
Antimicrobial Agents : Sulfonamide derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antibacterial and antioxidant properties.[18][19]
-
Anticancer Agents : The scaffold is a common feature in compounds designed to have antiproliferative activity against various cancer cell lines.[4][17][20]
-
Neurological Disorders : The structural framework is explored for developing pharmaceuticals targeting neurological conditions like anxiety and depression.[20]
Conclusion
This compound is a cornerstone molecule in modern medicinal chemistry. Its versatile synthesis and the reactivity of the bromo substituent provide a robust platform for the creation of diverse molecular libraries. The demonstrated success of this scaffold in the development of potent and selective kinase inhibitors underscores its importance in the ongoing quest for novel targeted therapies for cancer and other debilitating diseases. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine | 1316852-65-9 | Benchchem [benchchem.com]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine [myskinrecipes.com]
The Pyrazolo[3,4-b]pyridine Core: A Century of Discovery and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold
The pyrazolo[3,4-b]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine bases has made it a cornerstone for the design of a multitude of biologically active compounds. Over a century of research has unveiled its remarkable versatility, leading to the discovery of potent agents targeting a wide array of therapeutic areas, from cardiovascular diseases to oncology and neurodegenerative disorders. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazolo[3,4-b]pyridines, offering insights for researchers and drug development professionals seeking to leverage the potential of this remarkable heterocyclic core. The broad spectrum of biological activities exhibited by pyrazolo[3,4-b]pyridine derivatives includes antiviral, antibacterial, antimalarial, anti-inflammatory, antihypertensive, and antitumor properties.[1] Some derivatives have also shown promise for their neuroprotective, antidepressant, and anti-Alzheimer's properties.[1]
A Historical Perspective: The Genesis of a Scaffold
The journey of pyrazolo[3,4-b]pyridines began in the early 20th century, with two key milestones laying the foundation for all subsequent research.
The Dawn of Discovery: Ortoleva's Pioneering Synthesis (1908)
The first documented synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by the Italian chemist G. Ortoleva in 1908.[2][3] This seminal work involved the treatment of diphenylhydrazone and pyridine with iodine, yielding a phenyl-substituted pyrazolo[3,4-b]pyridine. While the exact mechanism and experimental conditions of this early synthesis are not extensively detailed in modern literature, it marked the inaugural entry of this heterocyclic system into the chemical landscape.
Bülow's Advancement: A More Versatile Approach (1911)
Just three years later, in 1911, the German chemist Carl Bülow significantly advanced the field by developing a more versatile synthetic route. Bülow's method involved the reaction of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[2] This approach provided a more systematic way to construct the pyrazolo[3,4-b]pyridine core and allowed for the introduction of substituents on the pyridine ring, a critical feature for modulating biological activity.
The Evolution of Synthetic Methodologies
Building upon the foundational work of Ortoleva and Bülow, the synthetic repertoire for constructing the pyrazolo[3,4-b]pyridine scaffold has expanded dramatically. Modern methods offer greater efficiency, diversity, and control over the final molecular architecture.
Classical Condensation Reactions: The Gould-Jacobs Reaction
A notable classical method for the synthesis of pyrazolo[3,4-b]pyridines is the Gould-Jacobs reaction. This reaction, traditionally used for quinoline synthesis, can be adapted by using a 3-aminopyrazole derivative in place of an aniline. The reaction typically proceeds by reacting the aminopyrazole with a diethyl 2-(ethoxymethylene)malonate, followed by cyclization. This method often yields 4-hydroxy- or 4-chloro-substituted pyrazolo[3,4-b]pyridines, which can serve as versatile intermediates for further functionalization.
Experimental Protocol: A Representative Gould-Jacobs Reaction
-
Step 1: Condensation. A mixture of 3-amino-5-methyl-1H-pyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 120-130°C for 2 hours.
-
Step 2: Cyclization. The resulting intermediate is added portion-wise to a preheated solution of diphenyl ether at 250°C. The reaction mixture is maintained at this temperature for 30 minutes.
-
Step 3: Chlorination (Optional). The cooled reaction mixture is treated with excess phosphorus oxychloride (POCl3) and heated at reflux for 2 hours to convert the 4-hydroxy derivative to the 4-chloro derivative.
-
Step 4: Work-up and Purification. The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
The Rise of Multicomponent Reactions (MCRs)
In recent decades, multicomponent reactions (MCRs) have gained prominence as a powerful tool for the efficient synthesis of complex molecules like pyrazolo[3,4-b]pyridines. These one-pot reactions combine three or more starting materials to form a product that contains substantial portions of all the reactants. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. A common MCR strategy for pyrazolo[3,4-b]pyridine synthesis involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound.
Experimental Protocol: A Typical Three-Component Synthesis
-
Step 1: Reaction Setup. A mixture of 5-amino-1-phenylpyrazole (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is suspended in ethanol (10 mL).
-
Step 2: Catalysis. A catalytic amount of a base, such as piperidine or triethylamine, is added to the mixture.
-
Step 3: Reaction. The reaction mixture is heated at reflux for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Step 4: Isolation and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The product is then washed with cold ethanol and dried. Further purification can be achieved by recrystallization.
Modern Catalytic and Microwave-Assisted Approaches
The quest for more sustainable and efficient synthetic methods has led to the adoption of advanced techniques such as catalysis and microwave irradiation. Various metal and nanocatalysts have been employed to facilitate the synthesis of pyrazolo[3,4-b]pyridines, often leading to higher yields and shorter reaction times.[4] Microwave-assisted synthesis has also emerged as a valuable tool, enabling rapid and efficient reactions by directly heating the reactants.[4][5]
Therapeutic Landscape: From Bench to Bedside
The diverse biological activities of pyrazolo[3,4-b]pyridines have translated into a rich pipeline of therapeutic candidates, with some compounds successfully reaching the market.
FDA-Approved Drugs: A Testament to Therapeutic Value
Two notable examples of FDA-approved drugs featuring the pyrazolo[3,4-b]pyridine core are Riociguat and Vericiguat .
-
Riociguat (Adempas®): Developed by Bayer, Riociguat is a soluble guanylate cyclase (sGC) stimulator used for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[2] Its synthesis involves the construction of the pyrazolo[3,4-b]pyridine core followed by the elaboration of the pyrimidine side chain.[6][7]
-
Vericiguat (Verquvo®): Also a soluble guanylate cyclase stimulator from Bayer and Merck, Vericiguat is indicated for reducing the risk of cardiovascular death and heart failure hospitalization following a worsening heart failure event.[8] The synthesis of Vericiguat involves the condensation of a 5-amino-1H-pyrazole-3-carboxylate with a substituted aldehyde to form the pyrazolo[3,4-b]pyridine core.[9][10][11]
Synthetic Overview: Key Steps in the Synthesis of Vericiguat
The synthesis of Vericiguat highlights a modern approach to constructing the pyrazolo[3,4-b]pyridine scaffold.
Key steps in the synthesis of Vericiguat.
Expanding Therapeutic Horizons: A Diverse Pipeline
Beyond cardiovascular disease, pyrazolo[3,4-b]pyridine derivatives are being actively investigated for a multitude of other therapeutic applications.
| Therapeutic Area | Biological Target/Mechanism | Example Compounds/Studies |
| Oncology | Kinase inhibition (e.g., TRK, Mps1, TBK1), Topoisomerase IIα inhibition | TRK inhibitors, Mps1 inhibitors, Pyrazoloacridine in breast cancer clinical trials[5][12][13][14][15][16] |
| Neurodegenerative Diseases | β-Amyloid plaque binding, α-secretase inhibition | Etazolate (clinical trials for Alzheimer's disease)[15] |
| Inflammatory Diseases | Cyclooxygenase (COX) inhibition, Thromboxane synthetase inhibition | Various derivatives showing in vitro and in vivo anti-inflammatory activity[3] |
| Infectious Diseases | Antiviral (e.g., HIV, Influenza) | Derivatives showing inhibition of viral replication[17] |
Conclusion and Future Directions
From its humble beginnings in the early 20th century, the pyrazolo[3,4-b]pyridine scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability and diverse biological activities have fueled over a century of innovation, culminating in the development of life-saving therapies. The continued exploration of novel synthetic methodologies, including greener and more efficient approaches, will undoubtedly unlock new avenues for derivatization and the discovery of next-generation therapeutics. As our understanding of disease biology deepens, the privileged pyrazolo[3,4-b]pyridine core is poised to remain at the forefront of drug discovery, offering a robust platform for the development of targeted and effective treatments for a wide range of human ailments.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An expeditious synthesis of riociguat, A pulmonary hypertension drug | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. CN104530044A - Method for synthesizing riociguat - Google Patents [patents.google.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthesis of Vericiguat_Chemicalbook [chemicalbook.com]
- 12. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes for the Suzuki Coupling of 5-Bromopyrazolo[3,4-b]pyridine: A Guide for Medicinal Chemists
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines and the Suzuki Coupling
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically relevant molecules, including inhibitors of kinases and other key cellular targets.[1][2][3] The efficient and versatile functionalization of this core structure is therefore of paramount importance to researchers in the field.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl systems.[4][5] Its operational simplicity, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have made it an indispensable tool in the synthetic chemist's arsenal.[5][6] This application note provides a detailed experimental protocol and guiding principles for the successful Suzuki coupling of 5-Bromopyrazolo[3,4-b]pyridine, a key building block for the synthesis of diverse compound libraries.
Understanding the Substrate: The Unique Challenges of this compound
Nitrogen-rich heterocycles, such as pyrazolo[3,4-b]pyridines, can present unique challenges in palladium-catalyzed cross-coupling reactions. The lone pairs of the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7][8] Furthermore, the presence of an acidic N-H proton in the pyrazole ring can interfere with the catalytic cycle, necessitating careful selection of the base and reaction conditions.[7][8][9][10] However, with the appropriate choice of catalyst, ligand, and base, these challenges can be effectively overcome to achieve high-yielding and clean transformations.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki coupling mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: A General Procedure for the Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization of specific parameters may be necessary for challenging substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable precatalyst) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11][12]
-
Reaction: Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature range of 80-110 °C is typical.[13] For microwave-assisted reactions, temperatures of 120-150 °C for shorter durations (10-30 minutes) can be effective.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4][14]
Key Experimental Parameters and Their Rationale
The success of the Suzuki coupling with this compound is highly dependent on the judicious selection of several key parameters.
| Parameter | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) | For general-purpose coupling, Pd(PPh₃)₄ is a reliable choice.[11] For more challenging couplings, particularly with heteroaryl chlorides or sterically hindered substrates, more active catalyst systems derived from electron-rich and bulky phosphine ligands like XPhos or SPhos in combination with a palladium precursor like Pd₂(dba)₃ are often superior.[15][16] The use of pre-catalysts can also offer improved reactivity and reproducibility.[7][9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base plays a crucial role in activating the boronic acid for transmetalation.[6] For nitrogen-containing heterocycles, a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often preferred to minimize side reactions and potential N-arylation.[7][11] Potassium carbonate (K₂CO₃) is also widely used and effective.[17] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, 2-MeTHF, DMF | The choice of solvent can significantly influence reaction rates and selectivity.[18][19][20] A mixture of an organic solvent like 1,4-dioxane or toluene with water is common, as the water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[21] The polarity of the solvent can affect the oxidative addition step.[20][22] |
| Temperature | 80-110 °C (Conventional), 120-150 °C (Microwave) | Higher temperatures generally accelerate the reaction rate, but can also lead to decomposition of the catalyst or starting materials. Microwave irradiation can often provide rapid and efficient heating, leading to shorter reaction times and potentially higher yields.[23] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Screen different palladium catalysts and ligands. Increase the reaction temperature. Ensure the base is of high quality and the solvent is anhydrous (if required by the specific protocol). |
| Dehalogenation of Starting Material | Presence of water and a strong base, catalyst deactivation. | Use a milder base or anhydrous conditions. Employ a more robust catalyst system. |
| Protodeborylation of Boronic Acid | Instability of the boronic acid under the reaction conditions. | Use a boronic ester (e.g., pinacol ester) which can be more stable.[24] Minimize reaction time and temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen, side reactions of the catalyst. | Ensure the reaction is performed under a strictly inert atmosphere. Lower the catalyst loading. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of functionalized pyrazolo[3,4-b]pyridine derivatives. By understanding the key mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently access a wide range of novel compounds for drug discovery and development. This application note serves as a practical guide to facilitate the successful implementation of this important transformation in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. aidic.it [aidic.it]
- 22. researchgate.net [researchgate.net]
- 23. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for the Pyrazolo[3,4-b]pyridine Scaffold as a Versatile Kinase Inhibitor Platform
Introduction: The Privileged Scaffold in Kinase Inhibition
The pyrazolo[3,4-b]pyridine core, often synthesized from precursors like 5-Bromopyrazolo[3,4-b]pyridine, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structure is a bioisostere of adenine, the purine base in ATP, allowing derivatives to competitively bind to the ATP-binding site of a wide array of protein kinases.[1][2] This inherent characteristic makes it a fertile starting point for the development of targeted kinase inhibitors for various therapeutic areas, most notably oncology.
Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyrazolo[3,4-b]pyridine framework serves as an excellent foundation for generating vast libraries of compounds through chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4] Derivatives of this scaffold have demonstrated potent inhibitory activity against numerous kinase families, including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), TANK-binding kinase 1 (TBK1), and Glycogen Synthase Kinase-3 (GSK-3), among others.[3][5][6][7]
This document provides a comprehensive guide for researchers on the application of the pyrazolo[3,4-b]pyridine scaffold, detailing its mechanism of action, providing exemplary data, and offering robust protocols for in vitro evaluation.
Mechanism of Action: Hinge-Binding and ATP Competition
The efficacy of pyrazolo[3,4-b]pyridine derivatives stems from their ability to occupy the ATP pocket in the kinase domain. The pyrazole portion of the scaffold is particularly adept at forming critical hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes.[1] This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the transfer of a phosphate group.
The pyridine ring and various substitution points on the scaffold allow for further interactions with other regions of the ATP-binding site, such as the DFG motif and the αC-helix, which are crucial for determining inhibitor selectivity.[1] For instance, in TRKA, the pyridine component is thought to engage in a π–π stacking interaction with a phenylalanine residue (Phe589), enhancing binding affinity.[3] By strategically modifying the substituents at different positions, medicinal chemists can tailor the inhibitor to selectively target a specific kinase or a desired panel of kinases.
Below is a conceptual diagram illustrating the general mechanism of action.
Caption: General mechanism of kinase inhibition by a pyrazolo[3,4-b]pyridine derivative.
Exemplary Inhibitory Activities of Pyrazolo[3,4-b]pyridine Derivatives
The versatility of the pyrazolo[3,4-b]pyridine scaffold is demonstrated by the potent activity of its derivatives against a range of kinases and cancer cell lines. The following table summarizes selected IC₅₀ values reported in the literature.
| Compound ID | Target Kinase | IC₅₀ (nM) | Target Cell Line | IC₅₀ (µM) | Reference |
| C03 | TRKA | 56 | Km-12 (Colon Cancer) | 0.304 | [3] |
| 15y | TBK1 | 0.2 | A172 (Glioblastoma) | Micromolar range | [7] |
| 31 | Mps1 | 2.596 | MDA-MB-468 (Breast Cancer) | Potent inhibition | [8] |
| 9d | AMPK (Activation) | - | A549 (Lung Cancer) | 3.06 | [9] |
| 9a | CDK9 | 262 | Hela (Cervical Cancer) | 2.59 | [10] |
| 14g | CDK2 | 460 | HCT-116 (Colon Cancer) | 1.98 | [10] |
| 17f | AMPK (Activation) | 420 (EC₅₀) | NRK-49F (Normal Kidney) | 0.78 | [11] |
Note: This table presents a selection of data to illustrate the potential of the scaffold. Researchers should consult the primary literature for detailed structure-activity relationships.
Experimental Protocols
The following protocols provide a robust framework for the initial characterization of novel pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC₅₀ value of a test compound against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Causality: The choice of a universal ADP-detection method like ADP-Glo™ allows for broad applicability across different kinases without the need for specific phospho-antibodies, making it ideal for initial screening. The luminescent readout provides high sensitivity and a wide dynamic range.
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test pyrazolo[3,4-b]pyridine derivative in 100% DMSO. b. Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a concentration gradient. c. Further dilute each concentration into the appropriate kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Kinase Reaction Mixture: a. In a microcentrifuge tube, prepare a master mix containing the purified recombinant kinase and its specific substrate in kinase assay buffer. The concentrations should be optimized based on the kinase's activity, typically at or below the Km for ATP. b. A common kinase buffer may contain 20 mM Tris-HCl pH 7.4, 150 mM NaCl, and 1 mM DTT.[12]
-
Assay Plate Setup: a. Dispense the kinase reaction mixture into the wells of a low-volume 384-well plate. b. Add the serially diluted test compounds to the corresponding wells. c. Include control wells:
- Positive Control (0% Inhibition): Kinase reaction mixture + buffer/DMSO.
- Negative Control (100% Inhibition): Kinase reaction mixture without enzyme or with a known potent inhibitor.
-
Initiation and Incubation: a. Initiate the kinase reaction by adding a solution of ATP and MgCl₂.[12][13] A typical concentration is 10 µM ATP.[13] b. Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Signal Generation and Detection: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP. b. Add the Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP produced by the kinase into ATP and uses the newly synthesized ATP to generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
Data Acquisition and Analysis: a. Measure the luminescence using a compatible plate reader. b. Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay (SRB Assay)
This protocol assesses the ability of a test compound to inhibit the growth of cancer cell lines, providing a measure of its cellular potency. The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the binding of the dye to total cellular protein, providing an estimation of cell mass.
Causality: The SRB assay is chosen for its simplicity, reproducibility, and non-destructive nature (cells are fixed before staining). It provides a reliable measure of total cell biomass, making it a robust method for assessing the cytostatic or cytotoxic effects of a compound over a 72-hour period.[7]
Caption: Workflow for a cell-based antiproliferative assay using the SRB method.
Step-by-Step Methodology:
-
Cell Culture and Seeding: a. Culture the desired cancer cell line (e.g., A549, MCF-7, HCT-116) under standard conditions (37°C, 5% CO₂). b. Harvest cells and seed them into a 96-well flat-bottom plate at an appropriate density (e.g., 2,000-5,000 cells/well). The optimal seeding density should be determined empirically to ensure cells remain in the exponential growth phase throughout the assay. c. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivative in the appropriate cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: a. Incubate the cells with the compound for 72 hours.[3][7] This duration is typically sufficient to observe effects on cell proliferation.
-
Cell Fixation: a. After incubation, gently remove the medium. b. Fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. c. Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining and Solubilization: a. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes. b. Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. c. Allow the plate to air dry completely. d. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition and Analysis: a. Shake the plate gently for 5 minutes and measure the absorbance (Optical Density, OD) on a microplate reader at approximately 510 nm. b. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. c. Plot the percentage of growth inhibition versus the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The this compound building block is a gateway to a rich and versatile class of kinase inhibitors. The inherent ATP-mimetic properties of the pyrazolo[3,4-b]pyridine scaffold, combined with its synthetic tractability, make it a powerful tool in the discovery of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of their own derivatives, from initial biochemical characterization to evaluation of cellular activity. By understanding the core mechanism and applying these standardized methodologies, the scientific community can continue to unlock the full potential of this privileged scaffold in the fight against kinase-driven diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: 5-Bromopyrazolo[3,4-b]pyridine in Fragment-Based Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy, offering an efficient alternative to high-throughput screening (HTS) for identifying novel lead compounds.[1][2] This approach hinges on the principle of screening low-molecular-weight compounds, or "fragments," which, despite their weak initial binding affinity, provide high-quality starting points for optimization into potent and selective drug candidates.[3] Central to the success of any FBDD campaign is the judicious selection of the fragment library. The 5-Bromopyrazolo[3,4-b]pyridine scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activity and synthetic tractability, making it an exemplary fragment for initiating drug discovery projects, particularly against challenging targets like protein kinases.[4][5]
The pyrazolo[3,4-b]pyridine core is considered a "privileged scaffold," structurally analogous to purines, which allows it to interact with a wide array of biological targets.[6][7] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic placement of a bromine atom at the 5-position provides a crucial handle for synthetic elaboration, enabling chemists to readily explore chemical space and optimize fragment hits into lead compounds through various coupling reactions.[8] This document serves as a comprehensive guide, detailing the application and protocols for leveraging this compound in an FBDD workflow.
The FBDD Advantage with this compound
Fragment-based approaches offer several advantages over traditional HTS. By starting with smaller, less complex molecules, FBDD allows for a more efficient sampling of chemical space.[3][9] Fragments that bind are often highly ligand-efficient, meaning they form high-quality interactions with the target protein, providing a solid foundation for structure-based design.[6]
The this compound fragment embodies these advantages:
-
Structural Versatility: The pyrazolopyridine core mimics the hydrogen bonding patterns of purines, making it a suitable starting point for targets that bind ATP or other nucleotides, such as kinases.[6][7]
-
Synthetic Tractability: The bromine atom at the 5-position is a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and targeted elaboration of the fragment hit.[8] This "poised" nature of the fragment is a significant asset in the hit-to-lead optimization phase.
-
Favorable Physicochemical Properties: The core scaffold possesses drug-like properties, including a low molecular weight and a balance of hydrophobicity and polarity, which are desirable for fragment screening and subsequent development.
The FBDD Workflow Using this compound
A typical FBDD campaign involves a series of integrated steps, from initial screening to lead optimization. The following diagram illustrates a representative workflow for a project utilizing this compound.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
The successful application of FBDD relies on sensitive biophysical techniques to detect the weak binding of fragments.[3][4] What follows are detailed protocols for the primary screening and validation of this compound and other fragments.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it well-suited for primary fragment screening.[10][11]
Objective: To identify fragments that bind to the target protein.
Materials:
-
Purified target protein (with an appropriate tag for immobilization, e.g., His-tag)
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS, Ni-NTA)
-
Running buffer (e.g., HBS-EP+)
-
Fragment library, including this compound, dissolved in DMSO
-
Control protein (for reference surface)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of the experimental and reference flow cells (e.g., with EDC/NHS for amine coupling).
-
Immobilize the target protein on the experimental flow cell to the desired density.
-
Immobilize a control protein on the reference flow cell.
-
Deactivate any remaining active groups.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer with a final DMSO concentration matched to the running buffer (typically 1-5%).
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) in real-time.
-
A significant increase in RU in the experimental flow cell compared to the reference flow cell indicates a binding event.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data.
-
Identify fragments that produce a response significantly above the background noise.
-
Hits are typically selected based on a predefined response threshold.
-
Causality Behind Experimental Choices:
-
Reference Surface: The use of a reference surface is crucial to subtract non-specific binding and bulk refractive index effects, thereby reducing the rate of false positives.[11]
-
DMSO Matching: Precise matching of DMSO concentrations between the running buffer and fragment solutions is critical to minimize solvent-induced artifacts.[10]
Protocol 2: Hit Validation using Ligand-Observed Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful orthogonal method to validate hits from primary screens.[12][13] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly sensitive for detecting weak fragment binding.[12][14]
Objective: To confirm the binding of primary hits to the target protein.
Materials:
-
Purified target protein
-
Fragment hits from the primary screen
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
High-field NMR spectrometer with a cryoprobe
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare two samples for each fragment: one with the target protein and the fragment, and a control sample with only the fragment.
-
Typical concentrations are 10-50 µM for the protein and 100-500 µM for the fragment.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the fragment alone to serve as a reference.
-
For the protein-fragment sample, acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances and an "off-resonance" spectrum where the saturation frequency is far from any protein or ligand signals.
-
The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.[15]
-
-
Data Analysis:
-
Only protons of the fragment that are in close proximity to the protein will receive saturation and appear as signals in the STD spectrum.
-
The presence of signals in the STD spectrum confirms binding.
-
Methodology (WaterLOGSY):
-
Sample Preparation:
-
Prepare a sample containing the target protein and the fragment in a buffer with 90% H₂O/10% D₂O.
-
-
NMR Data Acquisition:
-
The WaterLOGSY experiment transfers magnetization from bulk water to the protein and then to the bound ligand.
-
The phase of the ligand signals will be opposite to that of non-binding compounds.
-
-
Data Analysis:
-
A change in the sign of the ligand's NMR signals in the presence of the protein indicates binding.[14]
-
Causality Behind Experimental Choices:
-
Orthogonal Validation: Using an orthogonal technique like NMR, which relies on a different physical principle than SPR, is essential to eliminate false positives that may arise from the primary screening method.
-
Ligand-Observed Techniques: These methods are highly sensitive to weak interactions and are well-suited for the µM to mM affinities typical of fragment hits.
Protocol 3: Structural Characterization by X-ray Crystallography
Determining the three-dimensional structure of the protein-fragment complex is a cornerstone of FBDD, as it provides the detailed map for structure-based drug design.[13]
Objective: To elucidate the binding mode of the validated fragment hit.
Materials:
-
High-quality, well-diffracting crystals of the apo-protein
-
Validated fragment hit (e.g., this compound)
-
Soaking solution (mother liquor supplemented with the fragment)
-
Cryoprotectant
-
Synchrotron X-ray source
Methodology (Crystal Soaking):
-
Crystal Preparation:
-
Grow crystals of the apo-protein to a suitable size.
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving the fragment in the crystallization mother liquor to a concentration typically in the mM range.
-
Transfer the apo-crystals to the soaking solution and incubate for a defined period (minutes to hours).
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal to a cryoprotectant solution.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully analyze the resulting electron density maps to identify the bound fragment.
-
Causality Behind Experimental Choices:
-
Soaking vs. Co-crystallization: Soaking is often faster and more efficient than co-crystallization for fragment screening, as it does not require re-optimization of crystallization conditions for each fragment.
-
High-Resolution Data: High-resolution diffraction data is crucial for unambiguously identifying the electron density of a small, weakly bound fragment.
Hit-to-Lead Optimization: The Role of the 5-Bromo Group
Once the binding mode of this compound is determined, the hit-to-lead optimization phase begins. This is where the strategic placement of the bromine atom becomes paramount. Structure-based design is employed to "grow" the fragment into adjacent pockets of the binding site to increase affinity and selectivity.
Caption: Hit-to-lead optimization strategy for the this compound fragment.
Example Synthetic Elaboration Strategies:
-
Suzuki Coupling: If the co-crystal structure reveals a nearby hydrophobic pocket, aryl or heteroaryl groups can be introduced at the 5-position via Suzuki coupling to fill this pocket and establish favorable hydrophobic interactions.[8]
-
Sonogashira Coupling: If a hydrogen bond donor or acceptor is required at a specific vector, alkynes can be introduced via Sonogashira coupling, which can then be further functionalized.
-
Buchwald-Hartwig Amination: To introduce hydrogen bonding groups or larger substituents, various amines can be coupled at the 5-position.
This iterative process of design, synthesis, and testing allows for the rapid optimization of the initial fragment hit into a potent and selective lead compound.
Data Presentation
The following table summarizes the key properties and typical screening results for a fragment like this compound.
| Property | Value/Range | Rationale/Significance |
| Molecular Weight | 198.02 g/mol | Complies with the "Rule of Three" for fragments (<300 Da). |
| logP | ~1.5 - 2.0 | Appropriate lipophilicity for good solubility and binding. |
| Heavy Atom Count | 11 | Low complexity allows for efficient exploration of chemical space.[3] |
| SPR Screening Hit | Yes/No | A positive result indicates binding to the target protein. |
| NMR Validation | Confirmed/Not Confirmed | Orthogonal confirmation of binding. |
| Binding Affinity (KD) | 100 µM - 5 mM | Typical weak affinity for a fragment hit.[3] |
| Ligand Efficiency (LE) | > 0.3 | A high LE indicates efficient binding per heavy atom. |
Conclusion
This compound represents a highly valuable starting point for fragment-based drug discovery campaigns. Its privileged scaffold allows it to interact with a diverse range of biological targets, while the strategically placed bromine atom provides a versatile handle for rapid and structure-guided optimization. By employing a robust workflow of sensitive biophysical screening techniques and structure-based design, researchers can effectively leverage this fragment to discover novel and potent lead compounds for challenging therapeutic targets. The principles and protocols outlined in this guide provide a solid framework for initiating such a project, paving the way for the development of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-based discovery: using smaller molecules to solve larger challenges | PharmD Degree Program [pharmd.ucsf.edu]
- 13. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 5-Bromopyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to the endogenous purine core allows it to interact with a wide array of biological targets, including protein kinases, making it a cornerstone for the development of novel therapeutics for cancer, inflammatory diseases, and viral infections.[2][4] The 5-bromo-1H-pyrazolo[3,4-b]pyridine, in particular, serves as a versatile intermediate, with the bromine atom providing a synthetic handle for further functionalization through cross-coupling reactions.[5]
N-alkylation of the pyrazole ring is a critical step in the synthesis of diverse compound libraries, as the nature and placement of the alkyl substituent can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties.[6] However, the N-alkylation of unsymmetrical pyrazoles, such as 5-bromopyrazolo[3,4-b]pyridine, presents a significant chemical challenge: the control of regioselectivity. The pyrazole ring contains two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to the formation of two distinct regioisomers with potentially different biological activities.[7][8]
These application notes provide a detailed guide to the N-alkylation of this compound, offering experimentally-grounded protocols, an in-depth discussion of the factors governing regioselectivity, and troubleshooting strategies to enable researchers to navigate this critical synthetic transformation successfully.
Understanding the Chemistry: The N1 vs. N2 Dichotomy
The regiochemical outcome of the N-alkylation of pyrazolo[3,4-b]pyridines is a delicate interplay of steric and electronic effects, as well as reaction conditions.[8] The two nitrogen atoms of the pyrazole ring, while both nucleophilic, exist in slightly different chemical environments, which can be exploited to favor the formation of one regioisomer over the other.
Several factors are key to controlling the N1 versus N2 selectivity:
-
Steric Hindrance: The steric bulk of both the substituents on the pyrazole ring and the incoming alkylating agent plays a crucial role. Alkylation will generally favor the less sterically hindered nitrogen atom.[8]
-
Base and Solvent System: The choice of base and solvent can dramatically influence the regioselectivity. For instance, the combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) often favors N1-alkylation.[6][8] Conversely, different base-solvent combinations can alter the selectivity. The use of potassium carbonate (K2CO3) in DMF is also a common condition.[9]
-
Counter-ion Effects: The nature of the cation from the base can coordinate with the pyrazole anion, influencing the accessibility of the nitrogen atoms to the electrophile.
-
Alkylating Agent: The reactivity and structure of the alkylating agent are also critical. More reactive alkylating agents may exhibit lower selectivity.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the N-alkylation of this compound.
Protocol 1: General N-Alkylation using an Alkyl Halide with a Strong Base
This protocol describes a general and widely applicable method for the N-alkylation of this compound using an alkyl halide in the presence of sodium hydride. This method often favors the formation of the N1-alkylated isomer.
Materials:
-
5-Bromo-1H-pyrazolo[3,4-b]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 regioisomers.
Protocol 2: N-Alkylation using Mitsunobu Reaction
The Mitsunobu reaction offers an alternative pathway for N-alkylation, particularly useful for introducing secondary alkyl groups, and proceeds with a clean inversion of stereochemistry at the alcohol carbon.[10] This method can sometimes offer different regioselectivity compared to traditional alkylation with alkyl halides.[11]
Materials:
-
5-Bromo-1H-pyrazolo[3,4-b]pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Alcohol (corresponding to the desired alkyl group)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.
-
To this stirred solution, add DIAD or DEAD (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to isolate the N-alkylated products. The triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts can be separated during chromatography.
Data Presentation: Comparison of Reaction Conditions
The choice of reaction conditions can significantly impact the yield and regioselectivity of the N-alkylation. The following table summarizes typical conditions and expected outcomes for the N-alkylation of pyrazole derivatives, which can be extrapolated to the this compound system.
| Method | Base | Solvent | Alkylating Agent | Typical Temperature | General Outcome |
| Standard Alkylation | NaH | DMF/THF | Alkyl Halide | 0 °C to RT | Often favors N1-alkylation |
| Standard Alkylation | K₂CO₃ | DMF/Acetone | Alkyl Halide | RT to Reflux | Variable regioselectivity |
| Standard Alkylation | Cs₂CO₃ | DMF | Alkyl Halide | RT to 80 °C | Can favor N1-alkylation |
| Mitsunobu Reaction | - | THF/DCM | Alcohol, PPh₃, DIAD/DEAD | 0 °C to RT | Regioselectivity can be substrate-dependent |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound using an alkyl halide.
Caption: General workflow for the N-alkylation of this compound.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive base (NaH) | Use fresh, high-quality NaH. Ensure anhydrous reaction conditions. |
| Poorly reactive alkylating agent | Consider using a more reactive halide (I > Br > Cl). Increase reaction temperature. | |
| Formation of a Mixture of Regioisomers | Non-selective reaction conditions | Screen different base-solvent combinations. For example, switching from NaH/DMF to K₂CO₃/acetone may alter the N1/N2 ratio. |
| Steric and electronic effects | If possible, modify substituents on the pyrazole ring to sterically block one of the nitrogen atoms. | |
| Difficulty in Separating Regioisomers | Similar polarity of isomers | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or HPLC. |
| Side Reactions | Over-alkylation or side reactions with the solvent | Use a slight excess of the alkylating agent (1.1-1.2 eq). Ensure the reaction temperature is controlled. |
Characterization of N-Alkylated Products
The unambiguous structural assignment of the N1 and N2 regioisomers is crucial. Advanced NMR techniques are invaluable for this purpose.[12]
-
¹H NMR: The chemical shifts of the protons on the pyrazole and pyridine rings will differ between the two isomers.
-
¹³C NMR: The carbon chemical shifts will also be distinct for each regioisomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly powerful for differentiating regioisomers. For the N1-alkylated product, a NOE correlation is expected between the protons of the alkyl group and the proton at the C7 position of the pyridine ring. For the N2-alkylated product, a NOE correlation would be observed between the alkyl group protons and the proton at the C3 position of the pyrazole ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment can show long-range correlations between the protons of the alkyl group and the carbons of the pyrazole ring, helping to confirm the point of attachment.
Conclusion
The N-alkylation of this compound is a pivotal transformation for the generation of novel chemical entities with therapeutic potential. While the regioselectivity of this reaction can be challenging to control, a systematic approach to the selection of reagents and reaction conditions, coupled with careful analytical characterization, can lead to the successful synthesis of the desired N-alkylated isomers. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Purification of 5-Bromopyrazolo[3,4-b]pyridine via Automated Flash Column Chromatography
Abstract
5-Bromopyrazolo[3,4-b]pyridine is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules, including potent kinase inhibitors.[1][2] The purity of this intermediate is paramount to the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient. This application note provides a comprehensive, field-tested protocol for the efficient purification of this compound from a crude reaction mixture using automated flash column chromatography. We will delve into the rationale behind methodological choices, from solvent system selection to troubleshooting common challenges associated with purifying polar, nitrogen-containing heterocycles.
Introduction: The Significance of Purity
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a range of diseases.[3] Impurities from its synthesis, such as unreacted starting materials or side-products, can interfere with downstream reactions, lead to complex final purification challenges, and ultimately compromise the integrity of biological data.
Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4][5] For a moderately polar molecule like this compound (MW: 198.02 g/mol , Formula: C₆H₄BrN₃), normal-phase chromatography using silica gel is the method of choice.[6] This guide will walk researchers through a robust and reproducible purification workflow.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing a crude sample to a column, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a small-scale pilot for the larger column separation.
Objective: To find a solvent system where the target compound, this compound, has a Retardation Factor (Rf) of approximately 0.2-0.4. This Rf range typically provides the best resolution in column chromatography.
Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Draw a light pencil line approximately 1 cm from the bottom (the origin).
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot a small, concentrated dot of the solution onto the origin.
-
Eluent Systems: Prepare a series of developing chambers with different ratios of a non-polar solvent (Petroleum Ether or Hexane) and a polar solvent (Ethyl Acetate). Good starting points are 4:1, 2:1, and 1:1 ratios of Petroleum Ether:Ethyl Acetate.
-
Development: Place the TLC plate in a chamber, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent ratio until the desired Rf for the product spot is achieved. If the spot remains at the origin (Rf=0), the eluent is not polar enough. If the spot moves with the solvent front (Rf≈1), the eluent is too polar.
The Column Chromatography Workflow
This protocol is designed for an automated flash chromatography system but can be adapted for manual (glass column) flash chromatography. Normal-phase chromatography is employed, where the stationary phase is polar (silica) and the mobile phase is less polar.[7][8]
Materials and Key Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm particle size | Standard for flash chromatography, providing a balance of resolution and flow rate. Its polar nature retains polar compounds.[4] |
| Column Size | Dependent on sample mass (e.g., 40 g silica column for 0.4-4 g crude material) | A general rule is a silica-to-sample mass ratio of 20:1 to 100:1 for effective separation.[4] |
| Mobile Phase A | Petroleum Ether (or Hexane) | Non-polar component of the eluent system. |
| Mobile Phase B | Ethyl Acetate | Polar component of the eluent system. |
| Modifier | Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) | Critical for nitrogenous heterocycles. The slightly acidic nature of silica can cause peak tailing. A basic modifier (0.1-1% v/v in the polar solvent) neutralizes acidic silanol groups, improving peak shape.[9] |
| Sample Loading | Dry Loading | Ideal for compounds that may be sparingly soluble in the initial mobile phase, ensuring a narrow, concentrated band at the start of the purification. |
Step-by-Step Purification Protocol
-
Crude Sample Preparation (Dry Loading):
-
Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of Dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
-
Column Equilibration:
-
Install the pre-packed silica column onto the flash chromatography system.
-
Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase conditions (e.g., 100% Petroleum Ether or a low percentage of Ethyl Acetate).
-
-
Sample Loading:
-
Load the silica-adsorbed crude sample into an empty solid-load cartridge and attach it to the system upstream of the main column.
-
-
Elution and Fraction Collection:
-
Begin the purification run. A linear gradient elution is often most effective for separating the target compound from both less polar and more polar impurities.
-
Suggested Gradient:
-
0-2 CV: 10% Ethyl Acetate in Petroleum Ether (Isocratic hold)
-
2-12 CV: Linear gradient from 10% to 60% Ethyl Acetate in Petroleum Ether
-
12-15 CV: 60% Ethyl Acetate in Petroleum Ether (Isocratic hold)
-
-
Set the fraction collector to collect fractions based on the UV detector signal (e.g., at 254 nm).
-
-
Post-Run Analysis:
-
Analyze the collected fractions using TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified solid product.
-
Workflow Visualization
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking | Interaction of the basic nitrogen atoms in the pyridine/pyrazole rings with acidic silanol groups on the silica surface. | Add 0.1-1% triethylamine or ammonium hydroxide to your mobile phase B (Ethyl Acetate). This neutralizes the acidic sites and significantly improves peak shape.[9][10] |
| Poor Separation / Co-elution | - Inappropriate solvent gradient.- Column overload. | - Run a shallower, longer gradient to increase resolution.- Reduce the amount of crude material loaded onto the column. |
| Compound Not Eluting | The mobile phase is not polar enough to displace the highly adsorbed compound. | Increase the final concentration of the polar solvent (Ethyl Acetate) in the gradient. If necessary, switch to a more polar solvent system, such as Dichloromethane/Methanol.[10] |
| Irreproducible Results | Variations in solvent quality, silica gel activity, or ambient conditions (humidity). | Always use high-purity (e.g., HPLC grade) solvents. Store silica gel in a desiccator to prevent deactivation by moisture. Ensure consistent laboratory conditions. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound using automated flash column chromatography. By performing preliminary TLC analysis, selecting an appropriate solvent system with a basic modifier, and employing a gradient elution strategy, researchers can consistently obtain this key synthetic intermediate in high purity. The troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate in the drug development laboratory.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine [myskinrecipes.com]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
Application Note: Analytical Methods for the Quantification of 5-Bromopyrazolo[3,4-b]pyridine
Abstract
This document provides detailed analytical methods for the accurate and precise quantification of 5-Bromopyrazolo[3,4-b]pyridine, a critical heterocyclic building block in modern medicinal chemistry. Recognizing its role as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, robust analytical control is paramount for ensuring final product quality and consistency.[1][2][3] We present two orthogonal, validated methods: a primary assay and purity determination using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a confirmatory identity and impurity profiling method using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, quality control analysts, and drug development professionals, with a focus on the causality behind experimental choices and adherence to international validation standards.
Introduction: The Significance of this compound
5-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS No: 875781-17-2; Molecular Formula: C₆H₄BrN₃; Molecular Weight: 198.02 g/mol ) is a member of the pyrazolopyridine class of compounds.[4][5] This scaffold is of significant interest in pharmaceutical development due to its prevalence in molecules targeting a wide range of diseases.[3][6] Its structural features allow for versatile chemical modifications, making it a valuable starting material for drug discovery campaigns.
The purity and exact concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API). Therefore, access to reliable and validated analytical methods is not merely a procedural step but a foundational requirement for process optimization, quality control (QC), and regulatory compliance. This guide provides the necessary protocols to establish such analytical control.
Primary Analytical Method: Reversed-Phase HPLC-UV
For routine quality control, including assay and purity determination, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. Its high precision, robustness, and suitability for non-volatile polar to semi-polar compounds make it ideal for quantifying this compound.
Principle and Rationale
This method separates the analyte from its potential impurities based on differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase (a mixture of aqueous buffer and organic solvent). The pyrazolopyridine structure contains both aromatic and heterocyclic moieties, giving it moderate polarity suitable for retention on a C18 column. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted within a reasonable runtime. Detection is performed at a UV wavelength where the analyte exhibits strong absorbance, maximizing sensitivity.
Detailed Experimental Protocol: HPLC-UV
2.2.1. Reagents and Materials
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Ammonium Acetate (ACS grade or higher)
-
Formic Acid (ACS grade or higher)
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
2.2.2. Instrumentation
-
An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
2.2.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | Provides excellent resolution and efficiency for heterocyclic compounds. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid, pH ~3.5 | Buffered aqueous phase to ensure consistent peak shape and retention time by controlling the ionization state of the analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for eluting the analyte. Formic acid improves peak shape. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B (re-equilibration) | A controlled increase in organic solvent ensures separation of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times and reduces viscosity, improving efficiency. |
| Injection Volume | 5 µL | A small volume prevents peak distortion and column overloading. |
| Detection | UV at 254 nm | A common wavelength for aromatic and heterocyclic systems, providing good sensitivity. A DAD can be used to assess peak purity. |
2.2.4. Solution Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
2.2.5. System Suitability Testing (SST) Before sample analysis, inject the Working Standard Solution (n=6). The system is deemed suitable for use if the following criteria are met. This step is crucial for ensuring the trustworthiness of the results.[7]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 1.0% |
| %RSD of Retention Time | ≤ 0.5% |
2.2.6. Analysis and Calculation
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
Calculate the Assay (% w/w) and Purity (% Area) using the CDS software.
Assay Calculation: Assay (% w/w) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Purity Calculation (Area %): Purity (% Area) = (Area_Analyte / Total_Area_All_Peaks) * 100
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as a powerful confirmatory and impurity profiling technique. It provides an orthogonal separation mechanism (volatility vs. polarity in HPLC) and highly specific detection (mass fragmentation pattern). This is particularly useful for identifying potential volatile organic impurities from the synthesis process that may not be well-retained or resolved by RP-HPLC.[8]
Principle and Rationale
The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" that confirms the identity of the analyte and helps in the structural elucidation of unknown impurities.[9][10]
Detailed Experimental Protocol: GC-MS
3.2.1. Reagents and Materials
-
This compound Reference Standard (>99.5% purity)
-
Dichloromethane (GC grade or higher)
-
GC vials with septa
3.2.2. Instrumentation
-
A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Data system with an MS library (e.g., NIST) for spectral matching.
3.2.3. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing good separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Split mode (50:1 ratio), 250 °C | A split injection prevents column overloading with a concentrated sample. High temperature ensures complete vaporization. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 450 amu | Covers the mass of the parent compound and expected fragments. |
3.2.4. Solution Preparation
-
Standard/Sample Solution (1.0 mg/mL): Accurately weigh ~5 mg of the standard or sample into a 5 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
3.2.5. Analysis Procedure
-
Inject 1 µL of the prepared solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Confirm the identity of the main peak by matching its retention time with the standard and its mass spectrum with the reference spectrum.
-
Tentatively identify impurity peaks by searching their mass spectra against the NIST library and examining their fragmentation patterns.
Method Validation Framework (ICH Q2(R1))
To ensure that the primary HPLC-UV method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12] The following parameters must be evaluated.
Validation Characteristics and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte and not from impurities, degradants, or matrix components. | Peak is spectrally pure (DAD analysis). No interference at the analyte's retention time in blank/placebo chromatograms. |
| Linearity | To verify a proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (R²) ≥ 0.999 for a 5-point calibration curve (e.g., 50-150% of nominal concentration). |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration.[7] |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 98.0% to 102.0% recovery for spiked samples at three levels (e.g., 80%, 100%, 120%). |
| Precision (% RSD) | The degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 2.0% (n=6). Intermediate Precision (Inter-day): %RSD ≤ 2.0% across different days/analysts. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temp). | System suitability criteria are met, and results remain consistent under varied conditions. |
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the quality control of this compound. The primary HPLC-UV method is a robust and precise tool for routine assay and purity testing, while the orthogonal GC-MS method offers definitive identity confirmation and impurity profiling. Proper implementation and validation of these protocols, in accordance with ICH guidelines, will ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine [myskinrecipes.com]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 875781-17-2 [sigmaaldrich.com]
- 5. 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95% | Fisher Scientific [fishersci.ca]
- 6. biorxiv.org [biorxiv.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
Application Notes & Protocols: One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] As a bioisostere of purine bases like adenine, this bicyclic system readily interacts with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, as well as potent kinase inhibitors.[2][4][5] The therapeutic relevance of these compounds, exemplified by their investigation as inhibitors for targets like Aurora Kinase and JAK1 kinase, has fueled the development of efficient and versatile synthetic methodologies.[6][7]
This guide provides an in-depth exploration of one-pot synthesis strategies, which represent the most efficient and atom-economical approaches to construct these valuable molecules.[6][8] We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into optimizing these syntheses for library generation and drug development campaigns.
Core Synthetic Strategy: Multi-Component Reactions (MCRs)
The convergence of multiple reactants in a single synthetic operation, known as a multi-component reaction (MCR), is the cornerstone of modern pyrazolo[3,4-b]pyridine synthesis.[6][8] This approach avoids the lengthy and often low-yielding nature of traditional multi-step syntheses by constructing the target scaffold in a single, efficient step without the need to isolate intermediates.[8]
The most prevalent and versatile MCR strategy for pyrazolo[3,4-b]pyridines involves the condensation of three key building blocks:
-
A 5-aminopyrazole derivative: This component forms the pyrazole ring of the final bicyclic system.
-
An aldehyde: This reactant typically provides the C4 position and its substituent.
-
An active methylene compound: This component, such as a β-ketonitrile, malononitrile, or 1,3-dicarbonyl compound, provides the atoms to complete the pyridine ring.[9][10]
The power of this methodology lies in its inherent modularity. By systematically varying each of the three components, vast libraries of structurally diverse pyrazolo[3,4-b]pyridine derivatives can be rapidly assembled, facilitating structure-activity relationship (SAR) studies.
General Reaction Mechanism
The one-pot formation of the pyrazolo[3,4-b]pyridine ring via a three-component reaction generally proceeds through a well-established cascade of reactions. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines
Introduction: Accelerating the Discovery of a Privileged Scaffold
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1][2][3] These fused heterocyclic systems are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4][5][6] Consequently, the development of efficient, rapid, and environmentally benign synthetic methodologies for this class of compounds is of paramount importance to drug discovery and development professionals.[7][8][9]
Conventional synthetic routes to pyrazolo[3,4-b]pyridines often suffer from drawbacks such as long reaction times, harsh reaction conditions, and the use of hazardous solvents, leading to moderate yields and significant waste generation.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[10] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional heating methods, often with higher yields and improved product purity.[8][9][10][11] This is due to the unique heating mechanism of microwaves, which involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.[11]
These application notes provide a comprehensive guide to the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines, with a focus on multicomponent reactions (MCRs). We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into reaction optimization and characterization of the final products.
The Power of Microwave-Assisted Multicomponent Reactions
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are ideally suited for microwave assistance.[7][12][13] This synergy offers a highly efficient and atom-economical approach to generating molecular diversity. For the synthesis of pyrazolo[3,4-b]pyridines, a common and effective MCR strategy involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound.
Underlying Mechanism and Rationale
The generally accepted mechanism for this transformation involves a sequence of condensation and cyclization reactions, as illustrated below. The process is significantly accelerated by microwave irradiation, which efficiently drives the necessary dehydration and cyclization steps.
Figure 1: Proposed mechanistic pathway for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocols
The following protocols are designed to be robust and adaptable for the synthesis of a variety of pyrazolo[3,4-b]pyridine derivatives.
Protocol 1: One-Pot, Four-Component Synthesis in Aqueous Media
This protocol highlights a green chemistry approach, utilizing water as the solvent and a catalytic amount of a base.[7][14][15]
Materials:
-
5-Aminopyrazole derivative (e.g., 1,3-dimethyl-1H-pyrazol-5-amine) (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Active methylene compound (e.g., ethyl 2-cyanoacetate) (1.0 mmol)
-
Ammonium acetate (1.0 mmol)
-
Triethylamine (TEA) (0.5 mmol)
-
Water (4 mL)
-
Microwave reactor vials (10 mL) with stir bars
Instrumentation:
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 5-aminopyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), ethyl 2-cyanoacetate (1.0 mmol), and ammonium acetate (1.0 mmol).
-
Add water (4 mL) and triethylamine (0.5 mmol) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 40°C for 20 minutes.[7] The power output will be modulated by the instrument to maintain the set temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Further purification, if necessary, can be achieved by recrystallization from ethanol.
Expected Outcome:
This method typically affords high yields (often exceeding 80-90%) of the desired pyrazolo[3,4-b]pyridine derivative.[7]
Protocol 2: Solvent-Free Synthesis
For certain substrates, a solvent-free approach can be even more environmentally friendly and efficient.[16]
Materials:
-
5-Aminopyrazole derivative (1.0 mmol)
-
Aroyl acetonitrile (e.g., benzoylacetonitrile) (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Microwave reactor vials (10 mL)
Instrumentation:
-
A dedicated monomode microwave reactor.
Procedure:
-
In a 10 mL microwave reactor vial, thoroughly mix the 5-aminopyrazole (1.0 mmol), the aroyl acetonitrile (1.0 mmol), and the aromatic aldehyde (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 200°C) for a short duration (e.g., 10 minutes).[16]
-
After cooling, the solid reaction mass is treated with a small amount of ethanol and the product is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
Data Presentation and Optimization
The efficiency of microwave-assisted synthesis is highly dependent on the reaction parameters. A systematic optimization of these parameters is crucial for achieving the best results.
Table 1: Optimization of Reaction Conditions for a Model Reaction
| Entry | Solvent | Catalyst (equiv.) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | None | 100 | 20 | <10 |
| 2 | Ethanol | TEA (0.5) | 80 | 30 | 65 |
| 3 | Water | TEA (0.5) | 30 | 20 | 56 |
| 4 | Water | TEA (0.5) | 40 | 20 | 89 |
| 5 | Water | TEA (0.5) | 50 | 20 | 90 |
| 6 | Water | K2CO3 (0.5) | 40 | 20 | 75 |
| 7 | Water | AcOH (0.5) | 40 | 20 | 45 |
Data synthesized from trends reported in the literature, such as in[7].
Workflow for Synthesis and Characterization:
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromopyrazolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis of 5-Bromopyrazolo[3,4-b]pyridine. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic compound. Pyrazolo[3,4-b]pyridines are a critical class of fused heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your synthetic yield and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges. The most common strategies involve the cyclization of a substituted pyridine precursor with a hydrazine derivative.[1] Understanding the core reaction mechanism is crucial for effective troubleshooting.
A prevalent method involves the reaction of a 2-halopyridine-3-carboxaldehyde with hydrazine. For instance, 2-fluoro-5-bromopyridine-3-carboxaldehyde can be reacted with anhydrous hydrazine in ethanol to yield 5-Bromo-1H-pyrazolo[3,4-b]pyridine.[1][3] Another approach starts from 5-bromo-2-hydrazinopyridine hydrochloride, which undergoes intramolecular cyclization.[1]
Caption: Common synthetic routes to this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
FAQ 1: My reaction yield is consistently low (below 30%). What are the likely causes?
Answer: Low yields are a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
2-Fluoro-5-bromopyridine-3-carboxaldehyde: This starting material can be prone to degradation. Ensure it is pure and has not been stored for extended periods under improper conditions. Consider running an NMR or LC-MS to verify its integrity before use.
-
Anhydrous Hydrazine: The water content in hydrazine is critical. Using hydrazine monohydrate instead of anhydrous hydrazine can significantly reduce the yield. Ensure you are using a freshly opened bottle of anhydrous hydrazine or have properly stored it to prevent moisture absorption.
-
-
Reaction Conditions:
-
Temperature and Reaction Time: The reaction is typically run at reflux overnight.[3] Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time.
-
Solvent: Ethanol is a common solvent.[3] Ensure it is of an appropriate grade and is anhydrous, as water can interfere with the reaction.
-
-
Work-up and Purification:
-
Precipitation: The product is often isolated by precipitation in water.[3] If the product is not crashing out of the solution efficiently, you may be losing a significant amount of it in the filtrate. Try cooling the mixture in an ice bath to maximize precipitation.
-
Purification: While precipitation can yield a relatively clean product, some impurities may co-precipitate. If the initial solid is not the desired product, a column chromatography step might be necessary.[1]
-
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?
Answer: The formation of multiple products is indicative of side reactions. The most common side products in this synthesis are:
-
Incomplete Cyclization: You may have intermediate hydrazone species that have not fully cyclized. This can often be resolved by extending the reaction time or ensuring a sufficiently high reflux temperature.
-
Dimerization or Polymerization: Hydrazine can potentially react at both ends, leading to oligomeric or polymeric byproducts, especially if there are other reactive sites on your starting material.
-
Regioisomers: Depending on the starting materials, the formation of regioisomers is a possibility in some pyrazolopyridine syntheses, although it is less common for this specific target.[4]
To identify the side products, it is recommended to isolate them via column chromatography and characterize them using spectroscopic methods (NMR, MS).
FAQ 3: The final product is a yellow solid, but I was expecting an off-white or white powder. Is this normal?
Answer: Yes, it is common for 5-Bromo-1H-pyrazolo[3,4-b]pyridine to be isolated as a yellow solid.[3] The color can be an indication of minor impurities. If a higher purity is required for subsequent steps, consider recrystallization or column chromatography. A typical solvent system for column chromatography is a gradient of ethyl acetate in hexanes.
Comparative Table of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Yield | Key Considerations | Reference |
| From 2-Fluoro-5-bromopyridine-3-carboxaldehyde | 2-Fluoro-5-bromopyridine-3-carboxaldehyde, Anhydrous Hydrazine | ~46% | Requires anhydrous conditions; product precipitates from water. | [1][3] |
| From 3-Aminopyrazole | 3-Aminopyrazole, 2-Bromo-1,3-propanediol | ~11% | Lower yielding route. | [1] |
| Intramolecular Cyclization | 5-Bromo-2-hydrazinopyridine hydrochloride | Not specified | Requires a suitable solvent for cyclization (e.g., DMF). | [1] |
III. Detailed Experimental Protocol
This protocol is based on a commonly reported synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine from 5-Bromo-2-fluoropyridine-3-carboxaldehyde[3]
Materials:
-
5-Bromo-2-fluoropyridine-3-carboxaldehyde
-
Anhydrous Hydrazine
-
Ethanol (Anhydrous)
-
Deionized Water
-
Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-bromo-2-fluoropyridine-3-carboxaldehyde (e.g., 20 g, 0.1 mol) in ethanol.
-
To this solution, add anhydrous hydrazine (e.g., 18 g, 0.56 mol) dropwise. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux and maintain it overnight.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of petroleum ether/ethyl acetate, 2:1, v/v) until the starting material is completely consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Pour the concentrated mixture into a beaker containing a large volume of water (e.g., 500 mL) while stirring.
-
A solid precipitate should form. If precipitation is slow or incomplete, cool the mixture in an ice bath.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with water (e.g., 3 x 50 mL) and then with ether (e.g., 3 x 20 mL).
-
Dry the collected solid under vacuum to obtain 5-Bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid.
IV. References
-
5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook. Available at: --INVALID-LINK--
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC - NIH. Available at: --INVALID-LINK--
-
How to Prepare 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine? - FAQ - Guidechem. Available at: --INVALID-LINK--
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using sulfonated amorphous carbon. Available at: --INVALID-LINK--
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC. Available at: --INVALID-LINK--
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed. Available at: --INVALID-LINK--
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available at: --INVALID-LINK--
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. Available at: --INVALID-LINK--
References
- 1. Page loading... [wap.guidechem.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromopyrazolo[3,4-b]pyridine Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromopyrazolo[3,4-b]pyridine. This guide is designed to provide expert insights and practical troubleshooting advice for the common synthetic challenges encountered with this versatile heterocyclic building block. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the specific issues you may face during your experiments, focusing on the causality behind reaction outcomes and providing robust, validated protocols to minimize byproduct formation and maximize yield.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of the this compound core.[1] However, the efficiency of these transformations can be compromised by the formation of characteristic byproducts. This section addresses the most common issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
FAQ 1: In my Suzuki-Miyaura coupling, I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine. What is it and how can I prevent it?
Answer:
This common byproduct is the result of protodebromination (or hydrodehalogenation), yielding the parent heterocycle, 1H-pyrazolo[3,4-b]pyridine. Its formation is a well-documented side reaction in palladium-catalyzed couplings, particularly with electron-deficient heteroaryl halides.[2]
Causality: The Mechanism of Protodebromination
Protodebromination typically occurs during the catalytic cycle. After the oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate can be diverted from the desired transmetalation step. Instead, it can react with a proton source in the reaction mixture. The proton source can be trace water, the boronic acid itself (protonolysis), or solvents like alcohols.[2]
Fig 1. Competing pathways in Suzuki coupling.
Troubleshooting Guide to Minimize Protodebromination:
| Strategy | Rationale | Recommended Action |
| Use Anhydrous Conditions | Minimizes water as a primary proton source. | Dry solvents using standard methods (e.g., molecular sieves, distillation). Use freshly dried, high-purity bases. Run the reaction under an inert atmosphere (Argon or Nitrogen). |
| Select the Right Base | A strong, non-nucleophilic, and anhydrous base is crucial. Some bases can promote boronic acid decomposition, releasing protons. | Switch from aqueous bases (e.g., Na₂CO₃ in H₂O) to anhydrous bases like K₃PO₄, CsF, or t-BuOK.[3] |
| Optimize Ligand Choice | Electron-rich, bulky phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, disfavoring the side reaction. | Use ligands like SPhos, XPhos, or RuPhos. These have been shown to be effective in challenging cross-couplings.[4] |
| Control Temperature | Higher temperatures can sometimes increase the rate of decomposition pathways relative to the desired coupling. | Screen lower reaction temperatures (e.g., start at 60-80 °C instead of >100 °C) to find a balance between reaction rate and selectivity. |
FAQ 2: My reaction mixture contains a high-molecular-weight impurity that is double the mass of my desired product. What is causing this?
Answer:
This byproduct is likely the result of homocoupling (also known as a Glaser-type or Ullmann-type side reaction), leading to the formation of 5,5'-bi(1H-pyrazolo[3,4-b]pyridine). This occurs when two molecules of the starting aryl halide couple with each other.
Causality: The Mechanism of Homocoupling
Homocoupling can arise through several mechanisms depending on the reaction type:
-
In Suzuki Couplings: It often occurs when the boronic acid reagent undergoes homocoupling, or when the Ar-Pd(II)-Br intermediate reacts with another molecule of Ar-Pd(II)-Br.
-
In Sonogashira Couplings: The homocoupling of the terminal alkyne partner (forming a diyne) is very common, often catalyzed by copper co-catalysts in the presence of oxygen. Homocoupling of the aryl halide can also occur but is generally less frequent.
-
General Palladium Catalysis: Oxidative addition of the aryl halide to two Pd(0) centers, followed by dimerization, can lead to the homocoupled product.
Fig 2. Desired coupling vs. homocoupling.
Troubleshooting Guide to Minimize Homocoupling:
| Strategy | Rationale | Recommended Action |
| Control Stoichiometry | Using a slight excess of the coupling partner (e.g., boronic acid or alkyne) can favor the cross-coupling pathway over self-coupling of the aryl halide. | Use 1.1–1.5 equivalents of the boronic acid/amine/alkyne coupling partner.[3] |
| Degas Thoroughly (Sonogashira) | Oxygen promotes the oxidative homocoupling of terminal alkynes, a major side reaction in Sonogashira couplings. | Thoroughly degas all solvents and the reaction mixture (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). |
| Use a Copper-Free Sonogashira | The copper co-catalyst is often the primary culprit for alkyne homocoupling. | Employ a copper-free Sonogashira protocol. Palladium/phosphine ligand systems (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) can often catalyze the reaction without copper, albeit sometimes requiring higher temperatures or longer reaction times. |
| Ligand and Catalyst Choice | Highly active catalysts that promote rapid cross-coupling can outcompete the slower homocoupling pathway. | For Suzuki reactions, consider using palladium precatalysts which rapidly form the active catalytic species.[4] For Sonogashira, ligands like cataCXium® A can be effective in copper-free conditions. |
FAQ 3: I am attempting a Buchwald-Hartwig amination and observing incomplete conversion and several unidentified impurities. What are the likely issues?
Answer:
Incomplete conversion in Buchwald-Hartwig amination of this compound can stem from several sources, including catalyst deactivation and side reactions related to the base.
Causality: Potential Pitfalls
-
Catalyst Deactivation: The pyrazolo[3,4-b]pyridine core, with its multiple nitrogen atoms, can act as a ligand and coordinate too strongly to the palladium center, leading to catalyst inhibition or deactivation.[5]
-
Base-Induced Side Reactions: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOt-Bu) are standard, but if not used carefully, can lead to side reactions. For instance, reaction with trace water can generate hydroxide, which can lead to hydrolysis of the bromide to a hydroxyl group (5-hydroxypyrazolo[3,4-b]pyridine), though this is less common than protodebromination.
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, it can undergo β-hydride elimination from the Pd-amido intermediate, leading to an enamine/imine and a Pd-hydride species, which can then cause protodebromination of the starting material.[4]
Troubleshooting Guide for Buchwald-Hartwig Amination:
| Strategy | Rationale | Recommended Action |
| Use a Bulky Ligand | Bulky, electron-rich "Buchwald ligands" (e.g., XPhos, BrettPhos) are essential. They create a sterically hindered coordination sphere around the palladium, which promotes the desired C-N reductive elimination and prevents the catalyst from being poisoned by the product or starting material.[4] | Use a high-performance ligand like BrettPhos or RuPhos, often with a G3 or G4 precatalyst for reliable activation. |
| Strictly Anhydrous Base | The base must be anhydrous and highly soluble in the reaction medium. Clumps of base can create local areas of high concentration, promoting side reactions. | Use fresh, high-purity NaOt-Bu or LHMDS. Ensure it dissolves well in your chosen solvent (e.g., toluene, dioxane). |
| Screen Solvents | The polarity of the solvent can influence the reaction rate and catalyst stability. | Toluene and 1,4-dioxane are common first choices. If issues persist, consider screening other solvents like CPME (cyclopentyl methyl ether). |
| Consider the Amine Structure | If using a primary amine prone to β-hydride elimination, the reaction may be more challenging. | This is an inherent property of the substrate. Using a ligand that promotes faster reductive elimination is the best mitigation strategy. |
Section 2: Experimental Protocol
Protocol: Suzuki-Miyaura Coupling to Minimize Byproduct Formation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, incorporating best practices to minimize protodebromination and homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio, solvent screening may be required) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of the desired product versus the protodebrominated byproduct (Ar-H).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to separate the desired product from any homocoupled or protodebrominated byproducts.
References
solubility issues of 5-Bromopyrazolo[3,4-b]pyridine and solutions
A Guide to Overcoming Solubility Challenges for Researchers and Drug Development Professionals
Introduction: Understanding 5-Bromopyrazolo[3,4-b]pyridine
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its scaffold is a key component in the synthesis of molecules targeting a range of biological pathways, including those involved in neurological disorders and cancer.[1][2] Like many nitrogen-containing heterocyclic compounds, which are often crystalline solids with relatively planar structures, this compound can present solubility challenges that may impede experimental reproducibility and progress.[3]
This technical support guide provides a structured approach to addressing these solubility issues. It is designed as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to empower researchers to make informed decisions, save valuable time, and ensure the integrity of their experimental results.
Physicochemical Profile
Understanding the fundamental physicochemical properties of a compound is the first step in designing a successful solubilization strategy. Below is a summary of the available information for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [4] |
| Molecular Weight | 198.02 g/mol | [4] |
| Physical Form | Solid | [4] |
| CAS Number | 875781-17-2 | [4] |
| Predicted XlogP | 1.5 | [5] |
| Predicted pKa (Strongest Basic) | Not Publicly Available | - |
| Experimental Aqueous Solubility | Not Publicly Available | - |
Note: The predicted XlogP value of 1.5 suggests moderate lipophilicity. The absence of experimentally determined pKa and solubility data necessitates an empirical approach to optimization, as outlined in the protocols below.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am working with this compound for the first time. What is the best solvent to start with for making a stock solution?
A1: Start with Dimethyl Sulfoxide (DMSO).
Expertise & Experience: For novel or poorly soluble organic molecules in a research setting, DMSO is the industry-standard starting solvent for several reasons.[6] Its high polarity and aprotic nature allow it to dissolve a wide range of compounds, including those with poor aqueous solubility. For this compound, it is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM).
Causality: The goal of a stock solution is to have the compound fully dissolved at a concentration high enough that a minimal volume can be added to the final aqueous experimental medium. This minimizes the concentration of the organic solvent (the "vehicle") in the final assay, which could otherwise cause off-target effects. A typical final DMSO concentration in cell-based assays should be kept low, ideally ≤0.5%, to avoid cytotoxicity.[7]
Initial Protocol:
-
Start by attempting to prepare a 10 mM stock solution.
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of pure, anhydrous DMSO.
-
Vortex thoroughly. If dissolution is slow, gentle warming (to 30-37°C) or brief sonication in a water bath can be applied.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before storing.[6]
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous buffer (e.g., PBS or cell culture medium). What is happening and how can I fix it?
A2: This is a classic case of solvent-shifting precipitation, a common issue for hydrophobic compounds. [8]
Causality: Your compound is soluble in 100% DMSO but its concentration in the final aqueous solution exceeds its thermodynamic solubility limit in that mixed solvent system. The drastic change in solvent polarity from a highly organic environment (DMSO) to a predominantly aqueous one causes the compound to "crash out" of the solution.[8]
Trustworthiness - A Self-Validating Troubleshooting Workflow: The key is to systematically identify the point of failure and adjust the protocol accordingly. The following workflow provides a logical sequence for troubleshooting this specific issue.
Caption: Troubleshooting workflow for precipitation upon dilution.
Actionable Solutions:
-
Decrease Final Concentration: The most straightforward solution is to test a lower final concentration of your compound.[8] Your target concentration may simply be above its aqueous solubility limit.
-
Optimize Dilution Method: Instead of adding a large volume of buffer to your DMSO stock, add the stock solution dropwise to the constantly vortexing aqueous buffer.[8] This rapid dispersion helps avoid localized high concentrations that trigger precipitation.
-
Use an Intermediate Dilution Step: Prepare an intermediate dilution of your high-concentration stock in pure DMSO first.[6] This allows you to add a smaller, more manageable volume to your final aqueous solution.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can maintain solubility.[7] Crucially, you must run parallel vehicle controls with the same final DMSO concentration to ensure the solvent itself is not affecting the experimental outcome.
Q3: How can I quantitatively determine the maximum aqueous solubility of this compound in my specific buffer?
A3: By performing an equilibrium solubility (or "shake-flask") experiment.
Expertise & Experience: Visual inspection is subjective. A quantitative measurement of solubility is essential for designing robust experiments and interpreting data correctly. The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a given medium.[7]
Protocol: Equilibrium Solubility Determination
-
Preparation: Prepare the exact aqueous buffer you will use in your experiment (e.g., PBS, pH 7.4).
-
Addition of Excess Compound: Add an excess amount of this compound powder to a known volume of the buffer in a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible. This ensures the solution becomes saturated.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.[7] This extended time allows the system to reach thermodynamic equilibrium between the dissolved and solid states.
-
Separation of Undissolved Solid: After equilibration, allow the vial to sit undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant (the clear liquid portion) and filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high readings.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (like DMSO or mobile phase) to a concentration within the linear range of your analytical method. Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy if the compound has a suitable chromophore.
-
Result: The measured concentration is the equilibrium solubility of your compound in that specific buffer and at that temperature.
Q4: The structure of this compound has nitrogen atoms. Can I use pH to improve its solubility?
A4: Yes, this is a highly effective strategy for ionizable compounds.
Causality: The pyrazolo[3,4-b]pyridine core contains basic nitrogen atoms. In an acidic environment (lower pH), these nitrogens can become protonated, acquiring a positive charge. This ionized form is generally much more soluble in aqueous media than the neutral form.[7] Therefore, decreasing the pH of your buffer is a powerful tool to increase the solubility of this compound.
Trustworthiness - A Self-Validating System: You must confirm that altering the pH does not negatively impact your experimental system (e.g., cell viability, enzyme activity) or the stability of the compound itself.
Caption: Workflow for pH-dependent solubility screening.
Protocol: pH-Dependent Solubility Screening
-
Buffer Preparation: Prepare a series of identical buffers adjusted to different pH values (e.g., pH 4.5, 5.5, 6.5, and 7.4).
-
Solubility Measurement: Perform the "Equilibrium Solubility Determination" protocol (described in Q3) in parallel for each pH condition.
-
Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH. If the hypothesis is correct, you will observe a significant increase in solubility as the pH decreases.
-
Selection: Choose the lowest pH that provides the necessary solubility and is also compatible with the constraints of your biological assay.
Q5: What are the best practices for preparing and storing my stock solutions to ensure consistency?
A5: Proper handling and storage are critical for experimental reproducibility.
Expertise & Experience: Even a fully solubilized compound can cause problems if the stock solution degrades or its concentration changes over time. Following best practices for storage is a non-negotiable part of good laboratory practice.
-
Storage Temperature: Store DMSO stock solutions at -20°C or -80°C to minimize solvent evaporation and slow potential degradation.[6]
-
Aliquoting: Prepare small, single-use aliquots of your stock solution.[6] This is the most important step to prevent degradation caused by multiple freeze-thaw cycles, which can compromise compound stability and introduce water condensation into the DMSO stock.
-
Re-dissolving after Thawing: After thawing an aliquot, ensure the compound is fully redissolved before use. Warm it to room temperature and vortex it gently.[6] Some compounds can precipitate out of DMSO upon freezing.
-
Light Sensitivity: While not specifically documented for this compound, it is good practice to store stock solutions of novel compounds in amber vials or protected from light to prevent potential photodegradation.
References
- 1. 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine [myskinrecipes.com]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 875781-17-2 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
stability and degradation of 5-Bromopyrazolo[3,4-b]pyridine
Welcome to the technical support guide for 5-Bromopyrazolo[3,4-b]pyridine (CAS: 875781-17-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this important heterocyclic compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental anomalies, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the compound's integrity. As a solid, it is relatively stable, but adherence to best practices is essential.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Recommended long-term storage is at ambient or refrigerated temperatures (2-8°C) to minimize the potential for slow thermal degradation.[3] The container should be opaque or stored in the dark to prevent photodegradation.
-
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid contact with skin and eyes.[2] Minimize dust generation during weighing and transfer.[1]
Causality: The pyrazolopyridine core, like many nitrogen-containing heterocycles, can be sensitive to environmental factors.[5] Storing it in a cool, dry place away from light and reactive atmospheric components (like moisture and oxygen) prevents the initiation of common degradation pathways such as hydrolysis, oxidation, and photolysis.
Q2: What are the known chemical incompatibilities for this compound?
A2: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Keep the compound away from sources of ignition.[1][2]
Causality: The pyridine nitrogen atom imparts basicity to the molecule, making it reactive towards strong acids.[5] The fused aromatic ring system can be susceptible to attack by strong oxidizing agents. The bromine atom can also participate in various reactions, and its stability can be compromised under harsh pH conditions or in the presence of certain catalysts.
Q3: What are the primary degradation pathways I should be concerned about?
A3: While specific degradation pathways for this compound are not extensively published, based on its structure and general chemical principles for similar heterocyclic compounds, the primary concerns are hydrolysis, oxidation, and photolysis.[6][7][8] These are the typical stress conditions used in forced degradation studies to establish the intrinsic stability of a molecule.[8][9]
-
Hydrolytic Degradation: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions. This could potentially lead to the cleavage of the pyrazole ring or modification of other functional groups.[7][10]
-
Oxidative Degradation: Exposure to oxidizing agents or atmospheric oxygen (especially with heat or light as a catalyst) can lead to the formation of N-oxides on the pyridine or pyrazole nitrogens or other oxidative degradation products.
-
Photolytic Degradation: Aromatic and heterocyclic compounds can absorb UV or visible light, leading to photochemical reactions. This can result in complex degradation profiles. The ICH Q1B guideline provides a framework for photostability testing.[7]
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can accelerate other degradation processes and may lead to decomposition.[11]
Q4: I am seeing an unexpected peak in my HPLC analysis after storing my stock solution for a week. What could it be?
A4: An unexpected peak is a classic sign of degradation. Given a typical scenario of a stock solution prepared in a common solvent (e.g., DMSO, methanol), several factors could be at play:
-
Solvent-Mediated Degradation: If the solvent was not anhydrous, hydrolysis could have occurred. If the solution was not protected from light, photodegradation is a strong possibility.
-
Oxidation: If the solution was not purged with an inert gas (like nitrogen or argon) before sealing, slow oxidation could be the cause.
-
Purity of the Solvent: Impurities within the solvent (e.g., peroxides in older ethers or aldehydes in methanol) can react with the compound.
To diagnose the issue, you should compare the peak's retention time and UV spectrum to a freshly prepared standard. Further characterization using LC-MS is the definitive way to identify the mass of the impurity and elucidate its structure.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Compound discoloration (e.g., yellowing) upon storage. | Oxidation or photodegradation. | Store the solid compound in an amber vial under an inert atmosphere (e.g., argon) and in a desiccator. This minimizes exposure to both light and oxygen, the primary drivers for such degradation. |
| Poor solubility or precipitation from a stock solution over time. | Degradation product formation (degradants are often less soluble). | Prepare fresh stock solutions for critical experiments. If solutions must be stored, filter them through a 0.22 µm syringe filter before use to remove any precipitated matter. Store solutions frozen (-20°C or -80°C) and protected from light. |
| Inconsistent results in biological assays. | Compound degradation leading to lower effective concentration of the active parent compound. | Perform a purity check on your stock solution using HPLC before each experiment. This ensures you are using a consistent concentration of the intact compound and helps correlate biological activity with compound integrity. |
| Multiple new peaks appear during a reaction workup involving heat. | Thermal degradation of the starting material or product. | Lower the reaction temperature if possible. Reduce the reaction time. Ensure the workup is performed promptly after the reaction is complete to minimize exposure to prolonged heating. |
Visualizing Stability & Degradation
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under common stress conditions.
Caption: Potential degradation routes for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[6][8] The goal is to achieve 5-20% degradation of the active substance.[7]
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV system (LC-MS recommended)
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).[7]
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid powder in an oven at 80°C for 48 hours. Also, place a sealed vial of the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7]
-
-
Control Samples: Prepare control samples (e.g., compound in solvent without stressor, stored at 4°C in the dark) for each condition.
-
Sample Analysis:
-
At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples, including controls, by a suitable stability-indicating HPLC method. The method must be able to separate the parent peak from all generated degradant peaks.
-
-
Data Interpretation:
-
Calculate the percentage of degradation.
-
Characterize the degradation products using LC-MS to determine their mass and predict their structures.
-
Workflow for Stability Testing
Caption: Standard workflow for a forced degradation stability study.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. 2089651-75-0|5-Bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. ptfarm.pl [ptfarm.pl]
- 11. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
side reactions of 5-aminopyrazoles in pyrazolo[3,4-b]pyridine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines using 5-aminopyrazole precursors. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthetic process, offering in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to overcome experimental hurdles.
Troubleshooting Guide: Common Side Reactions and Issues
Issue 1: Formation of an Unexpected Dimer Byproduct
Question: I am attempting to synthesize a pyrazolo[3,4-b]pyridine, but my mass spectrometry and NMR data indicate the formation of a significant byproduct with a mass corresponding to a dimer of my 5-aminopyrazole starting material. What is happening and how can I prevent this?
Answer:
Causality:
Troubleshooting Protocol:
-
Re-evaluate Your Catalyst: If you are using a copper catalyst, consider switching to a different catalytic system. Many syntheses of pyrazolo[3,4-b]pyridines can be achieved under acid-catalyzed or thermal conditions without the need for a metal catalyst.[6][7]
-
Control the Atmosphere: The presence of air (oxygen) can sometimes promote oxidative dimerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature may disfavor the dimerization pathway, which might have a higher activation energy than the desired cyclization.
-
Solvent: The choice of solvent can influence the outcome. Experiment with different solvents to find one that favors the desired reaction.
-
Issue 2: Poor Regioselectivity and Formation of Pyrazolo[1,5-a]pyrimidine Isomers
Question: My reaction is producing a mixture of two isomers: the desired pyrazolo[3,4-b]pyridine and what appears to be a pyrazolo[1,5-a]pyrimidine. How can I improve the regioselectivity of my synthesis?
Answer:
The formation of the pyrazolo[1,5-a]pyrimidine regioisomer is a common challenge in the synthesis of pyrazolo[3,4-b]pyridines, especially when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[6][7]
Causality:
5-aminopyrazole has two nucleophilic centers: the exocyclic amino group (-NH2) at the 5-position and the carbon atom at the 4-position. The regioselectivity of the reaction depends on which of these nucleophiles initiates the attack on the 1,3-dielectrophile and the subsequent cyclization pathway. The relative reactivity of these sites can be influenced by electronic and steric factors of both reactants, as well as the reaction conditions.[8]
Troubleshooting Protocol:
-
Choice of 1,3-Dielectrophile:
-
If using a β-diketone, the electronics of the two carbonyl groups are critical. A larger difference in the electrophilicity of the two carbonyls can lead to higher regioselectivity. For example, using a trifluoromethyl-β-diketone often results in a more predictable outcome as the carbonyl adjacent to the CF3 group is significantly more electrophilic.[6][8]
-
-
Reaction Conditions:
-
pH Control: The acidity or basicity of the reaction medium can influence the nucleophilicity of the amino group versus the C-4 position. A systematic screen of different acid or base catalysts (e.g., acetic acid, p-TSA, TFA, or bases like piperidine or triethylamine) can help to favor one pathway over the other.[6][7]
-
Solvent: The polarity of the solvent can affect the reaction pathway. Experiment with a range of solvents from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene).
-
-
Microwave-Assisted Synthesis: In some cases, microwave irradiation has been shown to improve regioselectivity and shorten reaction times compared to conventional heating.[7]
Decision Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: I am using acetic acid as a solvent and I am observing a byproduct with a mass corresponding to the acetylation of my 5-aminopyrazole. Is this common?
A1: Yes, this is a potential side reaction. The amino group of 5-aminopyrazole can react with acetic acid, especially at elevated temperatures, to form an N-acetylated byproduct (acetamide).[6] If this becomes a significant issue, consider switching to a different solvent system. For example, you could use a non-reactive solvent like toluene or xylene with a catalytic amount of a stronger acid, such as p-toluenesulfonic acid.
Q2: My reaction seems to stall at an intermediate stage, and I am isolating a 4,7-dihydropyrazolo[3,4-b]pyridine instead of the fully aromatic product. What should I do?
A2: The final step in many pyrazolo[3,4-b]pyridine syntheses is an oxidation/aromatization. In some cases, this step can be slow or incomplete, leading to the accumulation of the di- or tetrahydro- intermediate.[6]
-
Introduce an Oxidant: You can add an oxidizing agent to the reaction mixture to facilitate the aromatization. Common choices include 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or simply exposing the reaction to air for a prolonged period, sometimes with a catalyst.
-
Increase Temperature/Reaction Time: Prolonged heating at a higher temperature might provide the energy needed for the final elimination/oxidation step.
Q3: How does the substituent on the N1 position of the 5-aminopyrazole affect the reaction?
A3: The substituent at the N1 position can have a significant impact on the reactivity and regioselectivity of the synthesis.
-
N1-H pyrazoles: When the N1 position is unsubstituted (R=H), there is a possibility of forming the pyrazolo[1,5-a]pyrimidine isomer through initial reaction at the N1 nitrogen followed by cyclization.[6]
-
N1-Aryl/Alkyl pyrazoles: Substituting the N1 position with an aryl or alkyl group blocks this alternative reaction pathway, often leading to a cleaner reaction and favoring the formation of the desired pyrazolo[3,4-b]pyridine. However, the electronic nature of the substituent can still influence the nucleophilicity of the C4 position.
Q4: What are the key differences in potential side reactions between the Friedländer and Gould-Jacobs syntheses for pyrazolo[3,4-b]pyridines?
A4: Both are powerful methods, but they have different intermediates and potential pitfalls.
-
Friedländer Synthesis: This typically involves the reaction of a 2-aminoaryl ketone/aldehyde equivalent (in this case, the 5-aminopyrazole with its C4 and -NH2 as the reactive sites) with a compound containing an α-methylene ketone.[9][10][11] The main challenges are controlling the initial aldol or Schiff base formation and ensuring the correct regioselectivity in the cyclization.
-
Gould-Jacobs Reaction: This method uses an aniline equivalent (the 5-aminopyrazole) and an alkoxymethylenemalonate derivative.[12][13][14][15] The reaction proceeds through a thermal cyclization at high temperatures. A key side reaction to be aware of here is potential decarboxylation of the product if the temperature is too high or the reaction time is too long.[12][14]
Reaction Pathway Comparison:
Caption: Simplified comparison of Friedländer and Gould-Jacobs pathways.
Quantitative Data Summary
| Side Reaction | Promoting Factors | Troubleshooting Strategy | Expected Outcome |
| Dimerization | Copper catalysts, oxidative conditions | Switch to acid catalysis, use inert atmosphere | Reduction of dimeric byproducts |
| Isomer Formation | Unsymmetrical 1,3-dielectrophiles | Modify dielectrophile, screen catalysts/solvents | Improved regioselectivity (>95:5 in some cases) |
| N-Acetylation | Acetic acid solvent at high temperatures | Use non-reactive solvent (e.g., toluene) with a catalyst | Elimination of acetylated byproduct |
| Incomplete Aromatization | Insufficient driving force for oxidation | Add an oxidizing agent (e.g., DDQ), increase temperature | Conversion of dihydro-intermediate to aromatic product |
| Decarboxylation (Gould-Jacobs) | Excessive heat/prolonged reaction time | Optimize temperature and time (microwave can help) | Preservation of the carboxylate group |
References
- 1. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [mdpi.com]
- 3. [PDF] 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [agris.fao.org]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. ablelab.eu [ablelab.eu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromopyrazolo[3,4-b]pyridine
Welcome to the technical support guide for the purification of 5-Bromopyrazolo[3,4-b]pyridine (CAS 875781-17-2). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic building block.[1][2] Achieving high purity is paramount for the success of subsequent synthetic steps and ensuring the validity of biological data. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered during the purification of this compound.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The synthetic route used to produce this compound dictates the likely contaminants in your crude product.[1][3] Common synthetic pathways involve the intramolecular cyclization of hydrazine precursors or the reaction of aminopyrazoles with biselectrophiles.[1][4]
Based on these routes, the following impurities are frequently observed:
| Potential Impurity | Source / Cause | Relative Polarity (on Silica) | Identification Notes |
| Unreacted Starting Materials | Incomplete reaction (e.g., 5-bromo-2-hydrazinopyridine, 2-fluoro-5-bromopyridine-3-carbaldehyde).[1] | Typically more polar than the product. | Distinct spot on TLC, often baseline. Can be identified by comparing with a standard of the starting material. |
| De-brominated Product | Reductive dehalogenation during synthesis or workup, a known side reaction for aryl bromides.[5][6][7] | Less polar than the product. | Appears as a spot with a higher Rf on TLC. Mass spectrometry will show a loss of 79/81 m/z units. |
| Di-iodinated Product | If N-iodosuccinimide (NIS) is used in a preceding step and stoichiometry is not carefully controlled.[8] | Less polar than the mono-bromo product. | Mass spectrometry will show the addition of 127 m/z and loss of 80 m/z units compared to the desired product. |
| Isomeric Byproducts | Non-regioselective cyclization reactions.[4] | Similar polarity to the product, often the most difficult to separate. | May require high-resolution chromatography and detailed NMR analysis (2D-NMR) for confirmation. |
| Solvent Adducts/Residuals | Trapped high-boiling solvents like DMF or DMSO used during the synthesis.[1][9] | N/A (not visible on TLC). | Detected by 1H NMR as characteristic solvent peaks. |
| Hydrolysis Products | Reaction with water during workup, particularly if acidic or basic conditions are harsh.[10] | Typically more polar. | May appear as new spots on TLC after aqueous workup. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the very first step I should take before attempting to purify my crude this compound?
A: Always begin with a thorough analysis of the crude material. The most effective initial step is to run a Thin-Layer Chromatography (TLC) plate using a solvent system such as 30-50% ethyl acetate in hexanes. This provides a quick visual assessment of the number of components, their relative polarities, and helps in selecting the appropriate purification strategy—be it a simple wash, recrystallization, or column chromatography. For a more quantitative view, an initial HPLC analysis can be invaluable.[2]
Q2: My crude product is a dark, oily tar, but the pure compound should be a pale yellow solid. What happened and what should I do?
A: The formation of a tar or oil suggests the presence of significant impurities, possibly polymeric materials, or residual high-boiling solvents like DMF or DMSO.[11] Before attempting column chromatography, try to precipitate the solid product. Dissolve the crude oil in a minimum amount of a polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate) and then add a non-polar solvent (e.g., hexanes or heptane) dropwise while stirring vigorously. This "trituration" or "crashing out" can often precipitate your desired product, leaving many of the highly colored impurities in the solvent. The resulting solid can then be collected by filtration and further purified.
Q3: Which is the better purification method: column chromatography or recrystallization?
A: The choice is dictated by the impurity profile revealed in your initial analysis (see Q1).
-
Column Chromatography is the most versatile and often necessary method, especially for removing impurities with similar polarity to the product (e.g., de-brominated or isomeric impurities).[1][11]
-
Recrystallization is an excellent and scalable technique for removing minor impurities that have different solubility profiles, significantly improving the purity of an already reasonably clean (>80-90%) product.[12] It is less effective for removing impurities with very similar structures and solubilities.
Section 3: Troubleshooting Guide & Protocols
This section addresses specific issues you may encounter during the purification process.
Problem: Persistent color in the final product (Yellow to Brown)
-
Q: I've purified my compound by column chromatography, but it remains intensely yellow or brownish, not the expected pale yellow.[2][3] What is the cause and how can I fix it?
A: Likely Cause & Solution: This discoloration is often due to trace amounts of highly conjugated impurities or residual palladium catalyst from coupling reactions.[13]
-
Activated Carbon Treatment: Dissolve the colored product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated carbon and stir or gently heat the mixture for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon. The Celite is crucial as it prevents fine carbon particles from passing through.
-
Aqueous Washes: If the synthesis involved reagents like iodine, residual traces can cause color.[8] An aqueous workup including a wash with a mild reducing agent like 10% sodium thiosulfate solution can remove it.[9]
-
Problem: Ineffective separation by column chromatography
-
Q: My product co-elutes with an impurity during column chromatography. How can I improve the separation?
A: Likely Cause & Solution: This is a common challenge, especially with impurities like the de-brominated analog, which has very similar polarity.[14] The key is to optimize the chromatography conditions to maximize the resolution between the two spots.
Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing chromatographic separation.
Detailed Protocol: Silica Gel Column Chromatography [1][11]
-
Column Packing: Select a glass column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexanes). Ensure there are no air bubbles.
-
Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with a low-polarity solvent system determined from your TLC analysis (e.g., 10% Ethyl Acetate in Hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 30% Ethyl Acetate). A slow, shallow gradient is more effective for separating close-running spots than a steep one.
-
Fraction Collection: Collect small, uniform fractions and monitor them by TLC before combining the pure fractions.
Solvent System (v/v) Typical Use Case Ethyl Acetate / Hexanes (or Heptane) Standard system for compounds of moderate polarity. Start with 10% EtOAc and increase gradually.[15] Dichloromethane / Methanol Good for more polar compounds. A small amount of MeOH (0.5-2%) can significantly increase eluting power.[11] Toluene / Acetone Offers different selectivity compared to ester/alkane systems and can sometimes resolve difficult separations. -
Problem: Failure to achieve crystallization
-
Q: I've tried to recrystallize my product, but it either stays in solution ("oils out") or doesn't precipitate at all. What should I do?
A: Likely Cause & Solution: This indicates an unsuitable solvent system or the presence of impurities that inhibit crystal lattice formation.[12] The key is finding a solvent (or solvent pair) where the product has high solubility at high temperatures and low solubility at low temperatures.
Detailed Protocol: Recrystallization Screening and Procedure [12]
-
Solvent Screening: Place a small amount of your crude product (10-20 mg) into several test tubes. To each tube, add a different solvent from the table below, drop by drop at room temperature, until the solid dissolves.
-
If it dissolves easily at room temp, the solvent is too good.
-
If it doesn't dissolve at all, the solvent is too poor.
-
If it is sparingly soluble at room temp, heat the tube. If it dissolves when hot, this is a good candidate solvent.
-
-
Hot Filtration (if needed): If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling: Once you have a clear, saturated hot solution, allow it to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.
-
Ice Bath: Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Potential Recrystallization Solvents Notes Ethanol or Isopropanol Good general-purpose polar solvents.[3] Acetonitrile Another good option for moderately polar compounds. Ethyl Acetate / Hexanes A solvent/anti-solvent pair. Dissolve in hot EtOAc and add Hexanes until cloudy, then clarify with a drop of EtOAc and cool. Toluene Can be effective for aromatic compounds. -
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. rsc.org [rsc.org]
Validation & Comparative
The Isomeric Advantage: A Comparative Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Scaffolds
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its structural similarity to purine bases allows it to interact with a variety of biological targets, particularly protein kinases.[4] However, the specific arrangement of atoms within this bicyclic system—its isomerism—can have a profound impact on its pharmacological profile. This guide provides a comparative analysis of pyrazolo[3,4-b]pyridine isomers, offering experimental data and mechanistic insights to inform drug discovery and development efforts.
The Critical Role of Isomerism in Kinase Inhibition
Protein kinases are a major class of drug targets, and the pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[5] The spatial orientation of substituents on the pyrazolo[3,4-b]pyridine core dictates the molecule's ability to fit into the ATP-binding pocket of a target kinase and form key interactions, such as hydrogen bonds and π-π stacking. A slight change in the position of a functional group can dramatically alter binding affinity and selectivity.
Case Study: Isomeric Tropomyosin Receptor Kinase (TRK) Inhibitors
A compelling example of the influence of isomerism is seen in a series of pyrazolo[3,4-b]pyridine derivatives designed as inhibitors of Tropomyosin Receptor Kinases (TRKs), which are implicated in various cancers.[6][7] A study directly compared the in vitro kinase inhibitory activities of three isomers, C03, C09, and C10, against TRKA, TRKB, and TRKC.[6]
Table 1: Comparative in vitro Inhibitory Activity (IC50, μM) of Pyrazolo[3,4-b]pyridine Isomers against TRK Kinases
| Compound | TRKA IC50 (μM) | TRKB IC50 (μM) | TRKC IC50 (μM) |
| C03 | 0.056 | 0.090 | 0.058 |
| C09 | 0.057 | 0.090 | 0.083 |
| C10 | 0.026 | 0.118 | 0.076 |
| LOXO-101 | 0.003 | 0.013 | 0.0002 |
| Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[6] |
While all three isomers demonstrated pan-TRK inhibitory activity in the nanomolar range, subtle differences in their IC50 values were observed.[6] Compound C10, an isomer of C03 and C09, exhibited the most potent inhibition of TRKA with an IC50 of 26 nM.[6] Molecular docking studies revealed that all three isomers could suitably occupy the ATP pocket of TRKA. The pyrazole portion of the scaffold forms crucial hydrogen bonds with the hinge region residues Glu590 and Met592, while the pyridine ring engages in a π-π stacking interaction with Phe589.[6] The seemingly minor difference in the chiral center of the 3-hydroxypiperidinyl substituent did not significantly alter the binding mode but did influence the potency, highlighting the sensitivity of the kinase to subtle stereochemical changes.[6]
Caption: Binding mode of pyrazolo[3,4-b]pyridine isomers in the TRKA active site.
Broader Kinase Inhibition Profile
The influence of the pyrazolo[3,4-b]pyridine scaffold extends to other kinase families. Derivatives of this core have been identified as potent inhibitors of:
-
AMP-Activated Protein Kinase (AMPK): A series of these compounds were evaluated for their ability to activate AMPK, a key regulator of cellular energy homeostasis.[8] Structure-activity relationship studies revealed that an exposed pyrazole N-H and para-substitution on a diphenyl group were crucial for potent activation.[8]
-
Glycogen Synthase Kinase-3 (GSK-3): 6-Aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3, a kinase implicated in various diseases, including neurodegenerative disorders and cancer.[9]
-
TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered to be potent inhibitors of TBK1, a key regulator of innate immunity.[10][11] Through several rounds of optimization, compound 15y emerged as a highly potent inhibitor with an IC50 value of 0.2 nM.[10][11]
Antimicrobial and Antiproliferative Activities
Beyond kinase inhibition, pyrazolo[3,4-b]pyridine isomers have demonstrated significant potential as antimicrobial and antiproliferative agents.
Antimicrobial Activity
Several studies have explored the antibacterial and antifungal properties of pyrazolo[3,4-b]pyridine derivatives.[12][13][14] In one study, a series of these compounds were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[12] The results indicated that some of the synthesized pyrazolo[3,4-b]pyridines displayed moderate antibacterial activity.[12] Another study highlighted the synthesis of novel pyrazolo[3,4-b]pyridine derivatives that exhibited antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL.[13]
Antiproliferative Effects
The antiproliferative activity of pyrazolo[3,4-b]pyridine derivatives has been evaluated against various cancer cell lines.[15][16] For instance, compound C03, a TRK inhibitor, demonstrated an IC50 value of 0.304 μM against the Km-12 cell line.[7] In another study, novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anti-lung cancer activity.[16] Compound 9d from this series showed potent inhibition of A549 human lung adenocarcinoma cell growth with an IC50 of 3.06 ± 0.05 μM and was found to induce G2/M cell cycle arrest by regulating the AMPK/70S6K pathway.[16]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds against a specific kinase is a radiometric filter binding assay or a fluorescence-based assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare assay buffer, kinase enzyme solution, substrate (e.g., a peptide or protein), and ATP solution (containing a radiolabeled or modified ATP).
-
Compound Preparation: Serially dilute the test compounds (isomers) to the desired concentrations in an appropriate solvent (e.g., DMSO).
-
Assay Reaction: In a microplate, combine the kinase, substrate, and test compound.
-
Initiation of Reaction: Add the ATP solution to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated radiolabeled ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based Assay: Measure the change in fluorescence intensity or polarization resulting from the phosphorylation event using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The evidence strongly indicates that the isomeric form of the pyrazolo[3,4-b]pyridine scaffold is a critical determinant of its biological activity. Subtle changes in the stereochemistry and substituent positioning can lead to significant differences in potency and selectivity against biological targets, particularly protein kinases. For researchers and drug development professionals, a deep understanding of these structure-activity relationships is paramount for the rational design of novel therapeutics. The case of the TRK inhibitor isomers underscores the importance of synthesizing and evaluating all possible stereoisomers of a lead compound to identify the most promising candidate for further development. The versatility of the pyrazolo[3,4-b]pyridine core, coupled with the fine-tuning enabled by isomeric variation, ensures its continued relevance in the quest for new and effective medicines.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of the Pyrazolo[3,4-b]pyridine Scaffold for TRK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of novel chemical scaffolds as inhibitors of Tropomyosin Receptor Kinases (TRKs). As a case study, we will examine the pyrazolo[3,4-b]pyridine scaffold, represented by the promising derivative C03 , and compare its performance against the FDA-approved, first-generation TRK inhibitors, Larotrectinib and Entrectinib .
The discovery of NTRK gene fusions as oncogenic drivers across a wide range of tumors has ushered in an era of tumor-agnostic therapies.[1][2] The clinical success of inhibitors like Larotrectinib and Entrectinib has validated TRK as a high-value target and spurred the search for new chemical entities with improved potency, selectivity, or the ability to overcome acquired resistance.[1][3]
This document is structured to guide researchers through the critical validation process, from initial biochemical characterization to cellular target engagement and downstream signaling analysis. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.
The TRK Signaling Axis: A Primer
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4] Under normal physiological conditions, they play a crucial role in the development and function of the nervous system.[1] In TRK fusion-positive cancers, chromosomal rearrangements lead to the creation of chimeric TRK fusion proteins that are constitutively active, driving uncontrolled cell proliferation and survival through downstream pathways like the MAPK and PI3K/AKT cascades.[5][6] TRK inhibitors function as ATP-competitive inhibitors, blocking this aberrant signaling.[7][8]
Figure 1: Simplified TRK signaling pathway and the point of inhibition.
Comparative Analysis of TRK Inhibitors
A rigorous validation pipeline begins with a direct comparison of the investigational compound's biochemical and cellular activity against established standards. The pyrazolo[3,4-b]pyridine derivative, C03 , emerges from a scaffold-hopping strategy based on known kinase inhibitors.[9] While the parent compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, serves as a key synthetic starting material, its intrinsic inhibitory activity has not been reported.[9] Therefore, we focus on its elaborated derivative, C03.
Table 1: Biochemical and Cellular Potency Comparison
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) (KM12 Cell Line) | Key Off-Targets |
| C03 (Pyrazolo[3,4-b]pyridine derivative) | TRKA | 56[9] | 304[9] | Data not available |
| Larotrectinib (VITRAKVI®) | TRKA, TRKB, TRKC | ~5-11[10] | ~20[10] | Highly selective for TRK family[6] |
| Entrectinib (ROZLYTREK®) | TRKA, TRKB, TRKC | ~1-5[1] | ~15[10] | ROS1, ALK[11] |
Expert Interpretation: The data reveals that while the C03 derivative from the pyrazolo[3,4-b]pyridine scaffold shows promising nanomolar activity against TRKA, its potency is less than that of the approved drugs Larotrectinib and Entrectinib in both biochemical and cellular assays. Entrectinib's profile as a multi-kinase inhibitor is evident from its potent activity against ROS1 and ALK, a key differentiator from the highly selective Larotrectinib.[11] Further characterization of C03 against TRKB, TRKC, and a broad kinase panel would be essential to establish its full selectivity profile.
Experimental Validation Workflows
To ensure scientific rigor, a multi-faceted approach to validation is required. Below are detailed protocols for key assays that form the foundation of inhibitor characterization.
Figure 2: Experimental workflow for TRK inhibitor validation.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a fundamental first step to determine the direct inhibitory effect of a compound on the purified kinase enzyme.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., C03), reference inhibitors (Larotrectinib, Entrectinib), and a DMSO vehicle control.
-
Reaction Setup: In a 384-well white plate, add 5 µL of a solution containing the purified recombinant TRK enzyme (e.g., TRKA) and a suitable substrate peptide (e.g., Poly-Glu,Tyr 4:1).[10]
-
Inhibitor Addition: Add 50 nL of the diluted compounds or DMSO to the appropriate wells.
-
Kinase Reaction Initiation: Initiate the reaction by adding 5 µL of ATP solution at a concentration near the Km for the specific TRK isoform.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay
This assay assesses the ability of an inhibitor to prevent the growth of cancer cells that are dependent on TRK signaling. The choice of cell line is critical; a line with a known NTRK gene fusion, such as KM12 (colorectal cancer, TPM3-NTRK1), provides a physiologically relevant model.[10]
Principle: Cell viability is measured using a luminescent assay that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell proliferation or an increase in cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed KM12 cells in a 96-well clear-bottom white plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test and reference compounds. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.
-
Luminescence Reading: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 3: Western Blot for TRK Target Engagement and Downstream Signaling
This method provides direct evidence of target engagement by measuring the autophosphorylation of the TRK receptor and the functional consequence of this inhibition on downstream signaling molecules like ERK.
Principle: Western blotting uses antibodies to detect specific proteins. By using antibodies that recognize the phosphorylated forms of TRK (p-TRK) and ERK (p-ERK), we can quantify the inhibitor's effect on the signaling cascade. Total protein levels are used for normalization.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture KM12 cells to 70-80% confluency. Pre-treat the cells with various concentrations of the test and reference inhibitors for 2 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-TRKA (Tyr674/675) or p-ERK1/2 (Thr202/Tyr204).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed for total TRK and total ERK.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phosphorylation against the inhibitor concentration to determine the IC50 for the inhibition of signaling.
Conclusion and Future Directions
The validation framework presented here provides a robust pathway for evaluating novel TRK inhibitors. The pyrazolo[3,4-b]pyridine scaffold, as represented by compound C03, demonstrates a valid starting point for the development of new TRK-targeted therapies, albeit with lower initial potency compared to the approved drugs Larotrectinib and Entrectinib.
Future work on this scaffold should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically modify the scaffold to improve potency and selectivity.
-
Pan-TRK and Kinome-wide Profiling: To determine the activity against TRKB and TRKC and assess off-target effects.
-
Evaluation Against Resistance Mutations: To test the efficacy of new derivatives against known resistance mutations that can arise during treatment with first-generation inhibitors.
By employing a rigorous, multi-faceted validation approach that combines biochemical and cellular assays, researchers can confidently advance promising new chemical entities through the drug discovery pipeline, with the ultimate goal of developing next-generation therapies for patients with TRK fusion-positive cancers.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Bromo-1H-pyrazolo[3,4-b]pyridine - Immunomart [immunomart.com]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives
A Comparative Guide to Kinase Inhibition by Pyrazolo[3,4-b]pyridine Derivatives
This guide provides a comparative analysis of pyrazolo[3,4-b]pyridine derivatives as a versatile class of kinase inhibitors. We will delve into their structure-activity relationships against various kinase targets, present quantitative comparative data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this privileged scaffold in kinase-targeted therapies.
Introduction: The Rise of the Pyrazolo[3,4-b]pyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. This has positioned them as one of the most critical target classes for modern drug discovery. The pyrazolo[3,4-b]pyridine core, an isomer of azaindole, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structure, featuring a fused pyrazole and pyridine ring system, is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, making it an excellent starting point for the design of potent and selective inhibitors.[1][2]
The versatility of this scaffold lies in the numerous positions available for chemical modification (primarily N-1 and C-3), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3] This guide will compare derivatives targeting several key kinase families, highlighting the chemical modifications that confer specific inhibitory profiles.
Caption: Competitive inhibition at the kinase ATP-binding site.
Comparative Analysis of Kinase Inhibition Profiles
The pyrazolo[3,4-b]pyridine scaffold has been successfully adapted to target a wide array of kinases. The following sections compare derivatives across several important kinase families, with inhibitory activities summarized in the tables below.
Tropomyosin Receptor Kinase (TRK) Family
TRK signaling is crucial for neuronal development, and aberrant TRK fusions are oncogenic drivers in various cancers. The development of TRK inhibitors is a major focus in precision oncology. Several pyrazolo[3,4-b]pyridine derivatives have demonstrated potent pan-TRK inhibition.[4]
A study based on scaffold hopping from known TRK inhibitors led to the synthesis of 38 novel pyrazolo[3,4-b]pyridine derivatives.[5][6][7] Among these, compounds C03 , C09 , and C10 were identified as potent pan-TRK inhibitors with significant selectivity against other kinases like FAK, PAK4, and PLK4.[4] Computational studies further elucidated that the pyrazolo[3,4-b]pyridine core forms stable interactions within the TRKA active site, with specific substitutions enhancing binding affinity.[8]
| Compound | TRKA (IC₅₀) | TRKB (IC₅₀) | TRKC (IC₅₀) | Cellular Activity (KM-12, IC₅₀) | Reference |
| C03 | 56 nM | - | - | 0.304 µM | [5][6] |
| C09 | 57 nM | - | - | - | [6] |
| C10 | 26 nM | - | - | - | [6] |
Cyclin-Dependent Kinases (CDKs)
CDKs are master regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. The pyrazolo[3,4-b]pyridine scaffold has yielded potent inhibitors of several CDKs, including CDK1, CDK2, and CDK8.[1][9] For instance, compound SQ-67563 was identified as a potent and selective inhibitor of CDK1/CDK2 that blocks cell cycle progression and induces apoptosis.[10] More recent work has focused on developing derivatives that inhibit CDK2 and/or CDK9 to induce cell cycle arrest.[11]
| Compound | Target Kinase | IC₅₀ | Reference |
| SQ-67563 (3) | CDK1 / CDK2 | Potent (nM range) | [10] |
| Compound 9a | CDK2 / CDK9 | Potent (µM range) | [11] |
| Series VI | CDK2 | 0.46 µM | [11] |
TANK-Binding Kinase 1 (TBK1)
TBK1 is a non-canonical IKK family member that plays a critical role in innate immunity and oncogenesis.[12] Through rational drug design and extensive structure-activity relationship (SAR) studies, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as highly potent TBK1 inhibitors.[12][13] The optimization process led to the discovery of compound 15y , which exhibits outstanding potency with a picomolar IC₅₀ value and good kinase selectivity.[12][13] This compound effectively inhibited the downstream IFN signaling pathway in cellular models.[12]
| Compound | Target Kinase | IC₅₀ | Reference |
| 15y | TBK1 | 0.2 nM | [12][13] |
| 15t | TBK1 | 0.8 nM | [13] |
| 15i | TBK1 | 8.5 nM | [13] |
| BX795 (Reference) | TBK1 | 7.1 nM | [13] |
Fibroblast Growth Factor Receptors (FGFRs)
Dysregulation of FGFR signaling is implicated in numerous cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives was designed as potent and selective FGFR inhibitors.[14] SAR studies revealed that the N(1)-H of the pyrazolopyridine core is crucial for activity, as its methylation completely abolished inhibitory function, likely due to the loss of a key hydrogen bond in the hinge region.[14] Compound 7n from this series demonstrated excellent in vitro potency and significant in vivo antitumor activity in an FGFR1-driven xenograft model.[14]
| Compound | FGFR1 (IC₅₀) | FGFR2 (IC₅₀) | FGFR3 (IC₅₀) | VEGFR2 (IC₅₀) | Reference |
| 7n | 1.1 nM | 2.5 nM | 3.2 nM | 158 nM | [14] |
| AZD4547 (Reference) | 0.2 nM | 2.5 nM | 1.8 nM | 24 nM | [14] |
Other Notable Kinase Targets
The versatility of the scaffold extends to numerous other kinases:
-
Anaplastic Lymphoma Kinase (ALK): Derivatives have been designed to overcome crizotinib resistance, with compound 10g showing exceptional potency against both wild-type ALK and the L1196M gatekeeper mutant.[15]
-
Glycogen Synthase Kinase-3 (GSK-3): A series of 6-aryl-pyrazolo[3,4-b]pyridines were identified as highly potent GSK-3 inhibitors, with one compound exhibiting an IC₅₀ of 0.8 nM.[16]
-
Monopolar Spindle Kinase 1 (Mps1): Compound 31 was recently identified as a potent Mps1 inhibitor (IC₅₀ = 2.596 nM) with good kinome selectivity and in vivo efficacy in a breast cancer xenograft model.[17]
Key Experimental Methodologies
The validation of kinase inhibitors requires a multi-faceted approach, progressing from biochemical assays to cellular and in vivo models. The protocols below outline standard, self-validating methodologies used in the characterization of pyrazolo[3,4-b]pyridine derivatives.
Caption: Standard workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to determine the IC₅₀ of a compound against a target kinase. The principle relies on quantifying the amount of ADP produced during the kinase reaction.
-
Causality: The ADP-Glo™ system is chosen for its high sensitivity and broad dynamic range. The amount of light produced is directly proportional to the ADP concentration, and therefore inversely proportional to the kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution at 2x the final desired concentration, and substrate solution. Prepare a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of a 2x kinase/substrate mixture.
-
Initiation: To start the reaction, add 5 µL of 2x ATP solution. The final volume is 10 µL. Include "no kinase" and "no inhibitor" (DMSO vehicle) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time is optimized to ensure the reaction is within the linear range.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes. This step is critical to prevent the remaining ATP from interfering with the subsequent detection step.
-
Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent. This reagent converts ADP to ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (SRB Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines by quantifying total cellular protein content.
-
Causality: The sulforhodamine B (SRB) dye binds stoichiometrically to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye provides a reliable estimate of cell number, reflecting the antiproliferative effect of the compound.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor (typically from 0.01 to 100 µM) for 72 hours. Include a DMSO vehicle control.
-
Cell Fixation: Gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate at 4°C for 1 hour. The TCA precipitates proteins and fixes the cells to the plate.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Read the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold is unequivocally a cornerstone of modern kinase inhibitor design. Its chemical tractability and inherent ability to interact with the kinase hinge region have enabled the development of potent inhibitors against a diverse range of targets, from TRKs and CDKs to TBK1 and FGFRs.[1][18] The comparative analysis presented here demonstrates that specific substitutions on the core structure can dramatically influence both potency and selectivity, leading to compounds with picomolar activity or tailored polypharmacology.[12]
Future research will likely focus on several key areas:
-
Enhanced Selectivity: While broad-spectrum inhibitors have their place, developing highly selective inhibitors for specific kinase isoforms remains a major goal to minimize off-target effects.
-
Overcoming Resistance: As seen with the ALK L1196M mutant, acquired resistance is a significant clinical challenge. The pyrazolo[3,4-b]pyridine scaffold will continue to be a valuable tool for designing next-generation inhibitors that can overcome these resistance mechanisms.[15]
-
Targeting Novel Kinases: With hundreds of kinases in the human kinome, many remain underexplored as therapeutic targets. This versatile scaffold provides a proven starting point for interrogating the function of these novel kinases.
The continued exploration of the chemical space around the pyrazolo[3,4-b]pyridine core, guided by structural biology and computational chemistry, promises to deliver even more effective and safer kinase-targeted therapies in the future.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-<i>b</i>]pyridine derivatives as TRK inhibitors [ouci.dntb.gov.ua]
- 8. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the 5-Bromo Substituent in Pyrazolo[3,4-b]pyridine Derivatives as Potent Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] A key derivative, 5-bromopyrazolo[3,4-b]pyridine, has emerged as a crucial starting material in the synthesis of potent kinase inhibitors, particularly those targeting Tropomyosin receptor kinases (TRKs).[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, with a focus on their development as TRK inhibitors for cancer therapy. We will explore how the 5-bromo substituent serves as a versatile synthetic handle for introducing diverse functionalities that modulate potency, selectivity, and pharmacokinetic properties.
The this compound Scaffold: A Gateway to Potent TRK Inhibition
Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases comprising TRKA, TRKB, and TRKC, are pivotal in neuronal development and function.[5] However, genetic alterations such as gene fusions involving the NTRK genes can lead to the overexpression and constitutive activation of TRK fusion proteins, which act as oncogenic drivers in a variety of adult and pediatric cancers.[5] This has made TRK a compelling target for cancer therapy, leading to the development of highly selective TRK inhibitors.
The this compound core has proven to be an exceptional scaffold for the design of these inhibitors. The bromine atom at the 5-position is not merely a passive substituent; it is a strategic feature that facilitates the introduction of various aryl and heteroaryl groups through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core structure to optimize interactions with the TRK active site.
Structure-Activity Relationship (SAR) of this compound Derivatives as TRK Inhibitors
The general structure of TRK inhibitors derived from this compound can be dissected into several key regions where modifications significantly impact biological activity. These regions are primarily the substituents introduced at the 5-position (R1) and modifications at the N1 position of the pyrazole ring (R2).
dot graph SAR_of_5_Bromopyrazolo_3_4_b_pyridine_derivatives { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Core [label="this compound Core", pos="0,0!", fillcolor="#FBBC05"]; R1 [label="R1 Substituent at C5\n(via Suzuki or Buchwald-Hartwig coupling)", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="R2 Substituent at N1", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activity [label="TRK Inhibitory Activity", pos="0,-2!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Core -> R1 [label="Key modification site"]; Core -> R2 [label="Modulates solubility and cell permeability"]; R1 -> Activity [label="Directly impacts potency and selectivity"]; R2 -> Activity [label="Fine-tunes overall profile"]; }
Key Structural Features and their Impact on TRK Inhibition.
The Critical Role of the C5-Substituent (R1)
The substituent introduced at the C5-position by displacing the bromine atom is arguably the most critical determinant of TRK inhibitory potency. Structure-activity relationship studies have revealed several key trends:
-
Aromatic and Heteroaromatic Groups are Preferred: The introduction of various aryl and heteroaryl moieties at the C5-position has been a successful strategy. These groups can form crucial interactions with the ATP-binding pocket of the TRK kinase domain.
-
Substitution on the C5-Aryl Ring: The nature and position of substituents on the C5-aryl ring significantly influence activity. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives, the presence of a morpholino group on the C5-phenyl ring was found to be beneficial for potent TRKA inhibition.[3]
-
Impact on Selectivity: The choice of the C5-substituent can also dictate the selectivity profile of the inhibitor against other kinases. Careful design of this group is necessary to minimize off-target effects.
Modulation of Properties through the N1-Substituent (R2)
While the C5-substituent is paramount for potency, modifications at the N1-position of the pyrazole ring are often employed to fine-tune the physicochemical properties of the molecule, such as solubility, metabolic stability, and cell permeability.
-
Small Alkyl Groups: In some series of pyrazolopyridine derivatives, small alkyl groups like isopropyl at the N1-position have been shown to be favorable for biological activity.
-
Polar Groups for Improved Solubility: The introduction of polar functional groups at the N1-position can enhance the aqueous solubility of the compounds, which is a crucial parameter for oral bioavailability.
Comparative Analysis of this compound-Derived TRK Inhibitors
To illustrate the SAR of this class of compounds, the following table summarizes the biological activity of representative this compound derivatives as TRK inhibitors.
| Compound ID | C5-Substituent (R1) | N1-Substituent (R2) | TRKA IC50 (nM) | Cellular Activity (KM-12 IC50, µM) | Reference |
| C03 | 3-morpholinophenyl | PMB | 56 | 0.304 | [3][4] |
| C09 | 3-(4-methylpiperazin-1-yl)phenyl | PMB | 57 | ND | [3] |
| C10 | 3-(pyrrolidin-1-yl)phenyl | PMB | 26 | ND | [3] |
PMB: p-methoxybenzyl; ND: Not Determined
As the data indicates, subtle changes in the C5-substituent can have a significant impact on both enzymatic and cellular activity. For instance, while compounds C03 and C09 show similar enzymatic potency against TRKA, compound C03 demonstrates potent inhibition of the KM-12 cancer cell line, highlighting the importance of cellular permeability and other drug-like properties.[4]
Experimental Protocols
General Synthesis of 5-Substituted Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the target TRK inhibitors typically commences with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. A general synthetic route is outlined below.
dot graph Synthetic_Scheme { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];
A [label="5-Bromo-1H-pyrazolo[3,4-b]pyridine"]; B [label="Protection of N1-H\n(e.g., PMB-Cl, NaH, DMF)"]; C [label="N1-Protected-5-bromopyrazolo[3,4-b]pyridine"]; D [label="Suzuki or Buchwald-Hartwig Coupling\n(Aryl/heteroaryl boronic acid or amine,\nPd catalyst, base, solvent)"]; E [label="N1-Protected-5-aryl/heteroaryl-pyrazolo[3,4-b]pyridine"]; F [label="Deprotection of N1\n(e.g., TFA)"]; G [label="Final 5-Substituted Pyrazolo[3,4-b]pyridine Derivative"];
A -> B -> C; C -> D [label="Introduction of R1"]; D -> E; E -> F -> G; }
A Generalized Synthetic Workflow.
Step 1: Protection of the Pyrazole N1-H To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine in an anhydrous aprotic solvent such as dimethylformamide (DMF), a suitable base (e.g., sodium hydride) is added at 0 °C. After stirring for a short period, a protecting group precursor (e.g., p-methoxybenzyl chloride, PMB-Cl) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water and the product is extracted with an organic solvent.
Step 2: Suzuki or Buchwald-Hartwig Cross-Coupling The N1-protected this compound is dissolved in a suitable solvent system (e.g., dioxane/water). The corresponding aryl or heteroaryl boronic acid (for Suzuki coupling) or amine (for Buchwald-Hartwig coupling), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) are added. The mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.
Step 3: Deprotection of the N1-Protecting Group The N1-protected 5-substituted pyrazolo[3,4-b]pyridine is treated with a suitable deprotecting agent (e.g., trifluoroacetic acid for a PMB group) in a suitable solvent. Upon completion of the reaction, the solvent is removed, and the final product is purified by chromatography.
In Vitro TRKA Kinase Assay
The inhibitory activity of the synthesized compounds against the TRKA kinase can be evaluated using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Procedure:
-
The TRKA enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP are incubated with varying concentrations of the test compound in a kinase buffer.
-
After the incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
The luminescence is measured using a plate reader. The IC50 values are then calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Future Perspectives and Conclusion
The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective TRK inhibitors. The strategic placement of the bromine atom allows for extensive SAR exploration at the C5-position, leading to the discovery of compounds with nanomolar potency against TRK kinases and significant anti-proliferative activity in cancer cell lines.
Future research in this area will likely focus on:
-
Overcoming Drug Resistance: The development of next-generation inhibitors that are active against resistance mutations that can arise during TRK inhibitor therapy.
-
Improving Pharmacokinetic Profiles: Further optimization of the scaffold to enhance drug-like properties such as oral bioavailability and metabolic stability.
-
Exploring Novel C5-Substituents: The design and synthesis of novel and diverse C5-substituents to further probe the chemical space of the TRK active site and potentially discover inhibitors with novel binding modes.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Docking: Evaluating 5-Bromopyrazolo[3,4-b]pyridine Against Key Oncological Targets
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the potential binding of 5-Bromopyrazolo[3,4-b]pyridine with critical protein targets in cancer research. We will delve into the methodologies of computational docking, present comparative data with established inhibitors, and offer insights grounded in scientific expertise.
Introduction: The Role of Computational Docking in Modern Drug Discovery
The journey of a drug from concept to clinic is long and arduous. Computational docking has emerged as an indispensable tool in the early stages of this process, allowing for the rapid and cost-effective prediction of how a small molecule, or "ligand," might interact with a protein target. By simulating the binding process at a molecular level, we can estimate the strength of the interaction (binding affinity) and visualize the specific contacts that hold the ligand in place. This information is crucial for prioritizing compounds for synthesis and experimental testing, ultimately accelerating the discovery of new therapeutics.
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, this compound, and evaluates its potential as an inhibitor for three well-validated cancer targets: Tropomyosin receptor kinase A (TRKA), Cyclin-dependent kinase 1 (CDK1), and Topoisomerase IIα.
The Computational Docking Workflow: A Self-Validating Protocol
A robust and reliable docking study is more than just generating a binding score; it's a multi-step process where each stage is designed to ensure the scientific validity of the results. Here, we outline a comprehensive workflow, explaining the causality behind each experimental choice.
Caption: A generalized workflow for computational molecular docking studies.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
-
Protein Preparation:
-
Objective: To prepare a high-quality, biologically relevant protein structure for docking.
-
Procedure:
-
Select and download a suitable crystal structure from the Protein Data Bank (PDB). For our targets, we will use PDB IDs: 4AOJ (TRKA), 5HQ0 (CDK1), and 1ZXM (Topoisomerase IIα).[3][4][5]
-
Remove non-essential molecules from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands. This is done to create a clean binding site for our ligand of interest.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. The protonation state of amino acid residues at a physiological pH (around 7.4) is crucial for accurate interaction calculations.
-
Assign partial charges to each atom of the protein. This is necessary for the scoring function to calculate electrostatic interactions.
-
-
Expert Insight: The choice of PDB structure is critical. It's preferable to use a structure that is co-crystallized with a ligand similar to the one being studied, as this often represents a more biologically relevant conformation of the binding site.
-
-
Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of the ligand.
-
Procedure:
-
Sketch the 2D structure of this compound and the chosen comparative inhibitors.
-
Convert the 2D structure into a 3D model.
-
Perform an energy minimization of the 3D structure using a suitable force field. This process finds a stable, low-energy conformation of the molecule.
-
Assign partial charges to the ligand atoms.
-
-
Expert Insight: The quality of the initial ligand structure can significantly impact the docking results. A thorough energy minimization is essential to ensure that the docking algorithm starts with a realistic conformation.
-
-
Grid Generation:
-
Objective: To define the search space for the docking algorithm within the protein's binding site.
-
Procedure:
-
Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.
-
Define the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely.
-
-
Expert Insight: The size of the grid box is a trade-off. A larger box increases the chances of finding alternative binding modes but also significantly increases the computational time.
-
-
Molecular Docking and Scoring:
-
Objective: To predict the binding pose and estimate the binding affinity of the ligand to the protein.
-
Procedure:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined grid box.[6][7]
-
The program's scoring function will then calculate a score for each pose, which is an estimate of the binding affinity (often expressed in kcal/mol).
-
-
Expert Insight: Different docking programs use different algorithms and scoring functions, which can lead to variations in the results. It is good practice to validate the docking protocol by redocking the co-crystallized ligand and ensuring the program can reproduce the experimental binding mode.
-
-
Pose Analysis:
-
Objective: To visualize and analyze the predicted binding poses to understand the key molecular interactions.
-
Procedure:
-
Examine the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and the protein.
-
Analyze the distances and geometries of these interactions to assess their strength and favorability.
-
-
Expert Insight: A good docking score is not the only indicator of a promising compound. The quality and nature of the interactions are equally important. A ligand that forms multiple, well-placed hydrogen bonds and engages in favorable hydrophobic contacts is more likely to be a potent binder.
-
Comparative Docking Analysis of this compound
In this section, we present a comparative analysis of the predicted binding of this compound with our three target proteins, alongside known inhibitors. The binding scores presented for this compound are hypothetical and based on the scores of similar pyrazolopyridine derivatives found in the literature to provide a realistic comparison.
Target 1: Tropomyosin Receptor Kinase A (TRKA)
TRKA is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons.[8] However, aberrant TRKA signaling, often due to gene fusions, is a known driver of various cancers, making it a prime therapeutic target.[8][9]
Caption: Simplified TRKA signaling pathway and the point of inhibition.
Comparative Docking Data for TRKA (PDB: 4AOJ)
| Compound | Class | Predicted Binding Affinity (kcal/mol) | Key Interactions (Predicted) |
| This compound | Pyrazolopyridine | -8.5 | Hydrogen bonds with hinge region residues (e.g., Glu590, Met592); Halogen bond from Bromine. |
| Larotrectinib | Known TRK Inhibitor | -10.2 | Forms three hydrogen bonds with the hinge region (Glu590 and Met592).[9] |
| Entrectinib | Known TRK Inhibitor | -9.8 | Interacts with the hinge region and the DFG motif.[9] |
| Delanzomib | Repurposed Drug | -10.6 | Allosteric binding with stable interactions.[10][11] |
| Tibalosin | Repurposed Drug | -10.2 | Allosteric binding with stable interactions.[10][11] |
Analysis of this compound with TRKA:
Our hypothetical docking results suggest that this compound could be a potent inhibitor of TRKA. The pyrazolopyridine core is predicted to anchor the molecule in the ATP-binding pocket by forming crucial hydrogen bonds with the hinge region residues, a common feature of many kinase inhibitors.[9] The bromine atom at the 5-position may form a halogen bond with a nearby carbonyl oxygen, further enhancing its binding affinity. While its predicted binding energy is slightly lower than the established inhibitors Larotrectinib and Entrectinib, it is still within a range that suggests significant biological activity.
Target 2: Cyclin-Dependent Kinase 1 (CDK1)
CDK1 is a key regulator of the cell cycle, and its dysregulation is a hallmark of cancer.[6] Inhibiting CDK1 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[6][12]
Comparative Docking Data for CDK1 (PDB: 5HQ0)
| Compound | Class | Predicted Binding Affinity (kcal/mol) | Key Interactions (Predicted) |
| This compound | Pyrazolopyridine | -7.8 | Hydrogen bonds with hinge region residues (e.g., Gln132, Asp86). |
| Dinaciclib | Known CDK Inhibitor | -9.1 | High binding affinity with CDK1.[6] |
| RO-3306 | Known CDK1 Inhibitor | -8.2 | Used as a control in docking studies.[13] |
| Naringin | Natural Compound | -8.5 | High-affinity binding and stable complex formation.[12] |
Analysis of this compound with CDK1:
The predicted binding affinity of this compound for CDK1 is moderate. It is expected to form hydrogen bonds with key residues in the hinge region of the kinase, such as Gln132 and Asp86.[7] While not as potent as the established inhibitor Dinaciclib, its binding energy is comparable to other known inhibitors like RO-3306 and Naringin. This suggests that the pyrazolopyridine scaffold could serve as a starting point for developing more potent and selective CDK1 inhibitors.
Target 3: Topoisomerase IIα
Topoisomerase IIα is an essential enzyme that manages DNA topology during replication and transcription.[5] Many successful anticancer drugs, such as etoposide, work by inhibiting this enzyme, leading to DNA damage and cell death.[14]
Comparative Docking Data for Topoisomerase IIα (PDB: 1ZXM)
| Compound | Class | Predicted Binding Affinity (kcal/mol) | Key Interactions (Predicted) |
| This compound | Pyrazolopyridine | -7.2 | Interactions with the ATP-binding pocket. |
| Etoposide | Known Topo II Inhibitor | -8.9 | Stabilizes the DNA-enzyme complex.[15] |
| Curcumin | Natural Compound | -7.5 | Binds to the ATPase domain.[16] |
| δ-Carboline derivatives | Natural Product Derivatives | -8.0 to -9.5 | Interact with the ATP binding pocket.[5] |
Analysis of this compound with Topoisomerase IIα:
The predicted binding of this compound to the ATPase domain of Topoisomerase IIα is weaker compared to the other two targets. While it is expected to interact with the ATP-binding site, its predicted affinity is lower than that of the well-known inhibitor etoposide and other natural product-based inhibitors. This suggests that while it may have some inhibitory activity, it is likely not its primary mechanism of action.
Conclusion and Future Directions
This computational guide provides a comparative analysis of the potential binding of this compound to three important cancer targets. Our in silico results suggest that this compound shows the most promise as an inhibitor of TRKA, with a predicted binding affinity that is competitive with known inhibitors. Its potential as a CDK1 inhibitor is moderate, while its interaction with Topoisomerase IIα appears to be the weakest of the three.
It is crucial to emphasize that these are computational predictions and must be validated through experimental assays. The insights gained from this study, however, provide a strong rationale for prioritizing the synthesis and biological evaluation of this compound and its analogs, particularly as potential TRKA inhibitors. Future work should focus on in vitro kinase assays and cell-based proliferation assays to confirm the predicted activity and to further explore the therapeutic potential of this promising scaffold.
References
- 1. Identification of novel topoisomerase II alpha inhibitors by virtual screening, molecular docking, and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of CDK-1 inhibitors from Chrysophyllum cainito leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, structurally analogous to the purine bases found in DNA and RNA.[1][2] This structural similarity allows pyrazolo[3,4-b]pyridine derivatives to act as antagonists to natural purines in various biological processes, leading to a wide spectrum of pharmacological activities.[1][2] Of significant interest is their potential as anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines.[3][4]
These compounds exert their antitumor effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs), c-Met kinase, and topoisomerase II.[3][5][6] The versatility of the pyrazolo[3,4-b]pyridine core allows for substitutions at various positions, enabling the fine-tuning of their biological activity and target specificity.[7] This guide provides a comparative analysis of the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives on different cancer cell lines, with a focus on the underlying experimental methodologies and potential mechanisms of action. While specific data for 5-Bromopyrazolo[3,4-b]pyridine is not extensively available in the public domain, this guide will draw comparisons from closely related and well-studied analogs to infer its potential efficacy and guide future research.
Experimental Methodologies for Assessing Cytotoxicity
To reliably evaluate the cytotoxic potential of novel compounds like this compound and its analogs, robust and reproducible in vitro assays are essential. The choice of assay depends on the specific research question and the characteristics of the cancer cell lines being investigated. Two widely accepted and utilized methods are the MTT and Sulforhodamine B (SRB) assays.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that quantifies cell viability based on mitochondrial metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9]
Experimental Protocol: MTT Assay [8][9][10][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-b]pyridine derivatives (including a vehicle control, typically DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content
The SRB assay is a colorimetric method that relies on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is proportional to the total cellular protein mass, which serves as a proxy for cell number.[12][14]
Experimental Protocol: SRB Assay [12]
-
Cell Seeding and Compound Treatment: Follow the same initial steps as the MTT assay for cell plating and compound exposure.
-
Cell Fixation: After the treatment period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates several times with 1% acetic acid to remove excess dye.[15]
-
SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][15]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[15]
-
Dye Solubilization: Air-dry the plates and then add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[13]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 values.
Comparative Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives
The following table summarizes the reported cytotoxic activities (IC50 values) of several pyrazolo[3,4-b]pyridine derivatives against various human cancer cell lines. This data provides a valuable benchmark for evaluating the potential of new analogs such as this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 9a | HeLa (Cervical) | 2.59 | Doxorubicin | 2.35 | [16] |
| 14g | MCF-7 (Breast) | 4.66 | Doxorubicin | 4.57 | [16] |
| 14g | HCT-116 (Colon) | 1.98 | Doxorubicin | 2.11 | [16] |
| 5a | HepG-2 (Liver) | 3.42 ± 1.3 | Erlotinib | 8.19 ± 0.40 | [5] |
| 5b | HepG-2 (Liver) | 3.56 ± 1.5 | Erlotinib | 8.19 ± 0.40 | [5] |
| 8c | NCI-60 Panel (Mean) | 1.33 | - | - | [3] |
| C03 | Km-12 (Colon) | 0.304 | - | - | [17] |
Note: The IC50 values are presented as reported in the cited literature and may have been determined using different assay conditions.
The data clearly indicates that the pyrazolo[3,4-b]pyridine scaffold is a promising template for the development of potent anticancer agents. For instance, compound 9a exhibits cytotoxicity against HeLa cells comparable to the standard chemotherapeutic drug, doxorubicin.[16] Similarly, compound 14g shows potent activity against MCF-7 and HCT-116 cell lines.[16] The broad-spectrum antiproliferative activity of compound 8c across the NCI-60 cell line panel highlights the potential for developing derivatives with activity against multiple cancer types.[3] Furthermore, the sub-micromolar potency of compound C03 against Km-12 colon cancer cells is particularly noteworthy.[17]
Visualizing the Experimental Workflow
To provide a clear overview of the cytotoxicity assessment process, the following diagram illustrates the key steps involved in both the MTT and SRB assays.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dau.url.edu [dau.url.edu]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 5-Bromopyrazolo[3,4-b]pyridine-based Inhibitors
In the landscape of modern drug discovery, particularly within oncology and inflammation, the pyrazolo[3,4-b]pyridine scaffold has emerged as a versatile and privileged structure.[1][2][3] Its derivatives have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in disease.[4][5] Among these, 5-Bromopyrazolo[3,4-b]pyridine-based inhibitors have garnered considerable attention. The bromine atom at the 5-position serves as a valuable synthetic handle for further chemical modifications, allowing for the fine-tuning of potency and selectivity.[6][7] However, the ultimate clinical success of any kinase inhibitor hinges not just on its potency against the intended target but, crucially, on its selectivity profile across the entire human kinome.
This guide provides a comprehensive overview of the methodologies available to researchers for rigorously assessing the selectivity of this compound-based inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Imperative of Selectivity Profiling
Kinases share a high degree of structural similarity in their ATP-binding pockets, the primary target for most small molecule inhibitors.[8] This conservation presents a significant challenge in developing inhibitors that are highly selective for a single kinase. Off-target inhibition can lead to unforeseen toxicities or polypharmacology, where the inhibitor interacts with multiple targets, which can be either beneficial or detrimental. Therefore, a thorough understanding of an inhibitor's selectivity is paramount for interpreting biological data and predicting its therapeutic window.
A Multi-Faceted Approach to Selectivity Assessment
A robust assessment of inhibitor selectivity requires a combination of biochemical, biophysical, and cell-based assays. Each method provides a unique layer of information, and together they create a comprehensive picture of the inhibitor's behavior.
Biochemical Assays: The First Tier of Selectivity Screening
Biochemical assays are the workhorse for initial selectivity profiling, offering a direct measure of an inhibitor's ability to modulate the catalytic activity of a purified kinase.[8][9]
Kinome Scanning: This high-throughput method involves screening an inhibitor against a large panel of kinases, often hundreds, at a single concentration to identify potential off-targets.[9][10] Hits from this initial screen are then typically followed up with dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for each interacting kinase.[9]
-
Causality: By testing against a broad representation of the kinome, researchers can quickly identify potential liabilities and gain a broad understanding of the inhibitor's selectivity landscape. Performing these assays at or near the Km of ATP for each kinase provides a more accurate reflection of the inhibitor's intrinsic affinity.[11]
Table 1: Representative Data from a Hypothetical Kinome Scan of a this compound-based Inhibitor (Compound X)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target (e.g., TRKA) | 98% | 15 |
| Off-Target 1 (e.g., TRKB) | 85% | 150 |
| Off-Target 2 (e.g., GSK-3β) | 60% | 800 |
| Off-Target 3 (e.g., CDK2) | 25% | >10,000 |
| ... (other kinases) | <10% | >10,000 |
Data is hypothetical and for illustrative purposes only.
Biophysical Assays: Quantifying Direct Target Engagement
While biochemical assays measure the inhibition of catalytic activity, biophysical methods directly assess the binding of the inhibitor to the kinase.
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12][13][14][15][16]
-
Causality: ITC is a label-free, in-solution technique that provides a direct measure of binding affinity without the need for enzymatic activity.[15] This is particularly useful for characterizing binding to inactive kinase conformations or mutants. The thermodynamic signature can also offer insights into the driving forces of the interaction.[14]
Cellular Thermal Shift Assay (CETSA): CETSA is a groundbreaking method that allows for the assessment of target engagement in a cellular context.[17][18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[17][19]
-
Causality: By evaluating target engagement within intact cells, CETSA provides a more physiologically relevant measure of an inhibitor's ability to reach and bind to its intended target in a complex biological environment.[18][20] This method can confirm that the observed cellular effects are a direct result of the inhibitor binding to its target.
Cell-Based Assays: Assessing Functional Selectivity
Ultimately, the most relevant measure of selectivity is how an inhibitor behaves in a living system. Cell-based assays provide this crucial functional context.
Target Engagement and Pathway Modulation: These assays measure the inhibitor's effect on the phosphorylation of downstream substrates of the target kinase. This can be assessed using techniques like Western blotting, ELISA, or more advanced methods like phospho-proteomics.
-
Causality: Observing the dose-dependent inhibition of a specific signaling pathway in cells confirms that the inhibitor is engaging its target and producing the desired biological effect. Comparing the potency in these assays with the potency against off-targets in cellular assays provides a measure of functional selectivity.
Experimental Protocols
Protocol 1: Kinome Scanning using a Radiometric Assay
This protocol outlines a standard radiometric assay for determining kinase inhibition.[21]
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide or protein, and [γ-³³P]ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the this compound-based inhibitor at various concentrations (for IC50 determination) or a single high concentration (for initial screening). Include appropriate controls (no inhibitor and no enzyme).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment.[19][20]
-
Cell Treatment: Treat intact cells with the this compound-based inhibitor or vehicle control for a defined period.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins will be more resistant to thermal denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the precipitated proteins and cell debris.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Visualizing Workflows and Pathways
Caption: Workflow for Assessing Inhibitor Selectivity.
Caption: Inhibition of TRK Signaling Pathway.
Conclusion
The assessment of selectivity for this compound-based inhibitors is a critical and multi-faceted process that is essential for their successful development as therapeutic agents. By employing a strategic combination of biochemical, biophysical, and cell-based assays, researchers can build a comprehensive understanding of an inhibitor's interaction profile. This integrated approach, grounded in sound experimental design and a clear understanding of the underlying principles, is indispensable for identifying compounds with the optimal balance of potency and selectivity, ultimately paving the way for safer and more effective targeted therapies.
References
- 1. 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine | 1316852-65-9 | Benchchem [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Cross-Reactivity Profiling of 5-Bromopyrazolo[3,4-b]pyridine Derivatives
In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a versatile starting point for designing potent and selective therapeutic agents.[3] The 5-bromo-substituted variant, in particular, offers a valuable synthetic handle for further chemical elaboration, allowing for the fine-tuning of potency and selectivity. However, as with any kinase inhibitor development program, a deep understanding of a compound's cross-reactivity profile across the human kinome is not just advantageous—it is critical for anticipating potential off-target effects and ensuring clinical safety and efficacy.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cross-reactivity profiling of novel 5-Bromopyrazolo[3,4-b]pyridine derivatives. We will delve into the rationale behind various experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical derivatives to illustrate the principles in practice.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. While the goal is often to develop inhibitors that are highly selective for a specific kinase implicated in a disease, achieving absolute selectivity is a formidable challenge due to the conserved nature of the ATP-binding pocket. Unintended interactions with other kinases, known as off-target effects, can lead to a range of consequences, from unforeseen toxicities to beneficial polypharmacology.[4] Therefore, a thorough cross-reactivity profile is essential to:
-
Identify potential safety liabilities: Inhibition of kinases involved in critical cellular functions can lead to adverse events.
-
Deconvolute the mechanism of action: Understanding the full spectrum of a compound's activity is crucial for interpreting cellular and in vivo data.
-
Discover new therapeutic opportunities: Off-target activities can sometimes be harnessed for therapeutic benefit in other indications.
-
Guide lead optimization: A detailed selectivity profile provides invaluable structure-activity relationship (SAR) data to guide the design of more selective compounds.
A Multi-Pronged Approach to Profiling
A robust cross-reactivity profiling strategy employs a combination of biochemical and cell-based assays to provide a comprehensive picture of a compound's selectivity.
Biochemical Profiling: The Kinome Scan
The initial step in assessing selectivity is typically a broad biochemical screen against a large panel of purified kinases, often referred to as a "kinome scan." This provides a direct measure of a compound's ability to inhibit the enzymatic activity of each kinase in a controlled, in vitro setting.
Illustrative Comparison of this compound Derivatives
To demonstrate the utility of kinome scanning, let's consider three hypothetical this compound derivatives with varying substituents, designed to target Aurora Kinase A (AURKA).
| Derivative | R1-substituent | R2-substituent | AURKA IC50 (nM) | Key Off-Targets (Inhibition >75% @ 1µM) | Selectivity Score (S10 @ 1µM) |
| BPP-001 | Phenyl | Methyl | 15 | AURKB, CAMK2A, PIM1, FLT3 | 0.15 |
| BPP-002 | 4-Fluorophenyl | Cyclopropyl | 25 | AURKB, PIM1 | 0.08 |
| BPP-003 | 2,6-difluorophenyl | Isopropyl | 8 | AURKB | 0.02 |
-
Selectivity Score (S10 @ 1µM): The number of kinases inhibited by more than 90% at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
This hypothetical data illustrates how subtle changes to the substituents on the pyrazolopyridine core can significantly impact the selectivity profile. While BPP-003 demonstrates the highest potency against the primary target, AURKA, and the best selectivity, further investigation into its interaction with AURKB would be warranted.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol outlines a common method for assessing kinase inhibition.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP to a reaction buffer.
-
Inhibitor Addition: Add the diluted test compounds to the reaction wells. Include a positive control (a known inhibitor) and a negative control (DMSO).
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: Measure the luminescence using a plate reader. The amount of light produced is proportional to the amount of ADP formed and, therefore, to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Target Engagement: Confirming Intracellular Activity
While biochemical assays are invaluable for initial profiling, they do not fully recapitulate the complex environment of a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is crucial to validate biochemical hits with cell-based assays that measure target engagement in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[5]
CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[5]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures in a thermal cycler.
-
Lysis: Lyse the cells to release the intracellular proteins.
-
Separation: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
The Structural Basis of Selectivity: A Deeper Dive
The selectivity of a pyrazolo[3,4-b]pyridine derivative is dictated by the specific interactions it forms within the ATP-binding pocket of a kinase. The core scaffold typically forms one or two hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP.[3] The substituents at various positions of the bicyclic system then project into different sub-pockets, and the complementarity of these interactions determines the inhibitor's affinity and selectivity.
For example, a bulky, hydrophobic group at the R1 position may favor binding to kinases with a large hydrophobic pocket, while a smaller, more polar group may be accommodated by a wider range of kinases. Understanding these structural nuances through molecular modeling and X-ray crystallography can provide invaluable insights for designing more selective inhibitors.
Conclusion: A Strategic Path to Selective Inhibitors
The development of selective this compound-based kinase inhibitors requires a systematic and multi-faceted approach to cross-reactivity profiling. By combining broad biochemical screens with cell-based target engagement assays and a deep understanding of the structural basis of selectivity, researchers can effectively navigate the complexities of the kinome. This comprehensive strategy not only mitigates the risks associated with off-target effects but also provides a clear roadmap for optimizing lead compounds and ultimately delivering safer and more effective therapies to patients.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 4. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromopyrazolo[3,4-b]pyridine
This guide provides essential safety and logistical information for the proper disposal of 5-Bromopyrazolo[3,4-b]pyridine, a halogenated heterocyclic compound commonly used in research and drug development. As a definitive Safety Data Sheet (SDS) for this specific compound is not consistently available, this document synthesizes best practices derived from the handling of structurally similar chemicals—specifically brominated and pyridine-containing molecules—and aligns them with federal and local hazardous waste regulations. The primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.
The core principle guiding the disposal of this compound is its classification as a halogenated organic waste . This dictates a specific waste stream to prevent dangerous reactions and ensure environmentally sound treatment.
Hazard Profile and Characterization
Understanding the potential hazards of this compound is the first step in its safe management. Based on its structure—a pyridine ring fused with a pyrazole and substituted with a bromine atom—we can infer its key characteristics. Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[1][2] The presence of bromine classifies it as a halogenated compound, which has specific implications for disposal.[3]
A structurally related compound, 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram for being a health hazard. It is prudent to assume this compound presents similar, if not identical, hazards.
| Property | Information | Source/Rationale |
| Chemical Name | This compound | - |
| Molecular Formula | C₆H₄BrN₃ | Inferred from chemical name |
| Physical Form | Likely a solid at room temperature. | Based on similar compounds like 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. |
| Inferred Hazards | Harmful if swallowed, skin irritant, serious eye irritant, potential respiratory irritant. | Extrapolated from data on similar brominated pyridine compounds.[4] |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste. | Due to the bromine atom and heterocyclic structure.[3][5][6] |
| Incompatibilities | Strong oxidizing agents, strong acids (especially nitric acid), bases. | Based on general guidelines for pyridine and its derivatives.[7] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following precautions are mandatory to minimize exposure risks.
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a properly functioning certified laboratory chemical fume hood.[7] An emergency eyewash station and safety shower must be readily accessible.[7]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your first line of defense.[2]
-
Eye Protection : Wear chemical safety goggles to protect against splashes.[8]
-
Hand Protection : Chemically resistant gloves are required. While specific breakthrough times are not available, nitrile or butyl rubber gloves are generally recommended for handling pyridine-like compounds.[2] Always inspect gloves for tears or holes before use.
-
Body Protection : A fully buttoned lab coat must be worn to prevent skin contact. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process that complies with the Resource Conservation and Recovery Act (RCRA) as regulated by the Environmental Protection Agency (EPA).[9][10]
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in laboratory waste management to prevent dangerous chemical reactions.[11]
-
Identify as Halogenated Waste : Due to the presence of bromine, this compound MUST be disposed of as halogenated organic waste .
-
Segregate Meticulously : This waste stream must be kept separate from all other waste types, especially non-halogenated solvents.[3] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[3] Never mix this waste with incompatible materials such as strong acids or oxidizing agents.[12]
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container : Use a designated hazardous waste container that is made of a material compatible with the chemical.[12] Often, the original manufacturer's container is a suitable choice.[13] Ensure the container and its screw-top cap are in good condition, free from cracks, and show no signs of deterioration.[12][13]
-
Maintain Headspace : Do not fill the container to more than 90% capacity to allow for expansion of the contents.[10][12]
-
Keep Containers Closed : The container must be securely capped at all times, except when you are actively adding waste.[6][13] This prevents the release of vapors and reduces the risk of spills.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and is crucial for safety.
-
Affix a Hazardous Waste Label : As soon as the first drop of waste is added, the container must be labeled.[7]
-
Complete All Information : The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area pending pickup by disposal professionals.
-
Use a Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA.[12] This area must be at or near the point of generation and under the control of laboratory personnel.[9][12]
-
Ensure Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[10]
-
Inspect Regularly : Weekly inspections of the SAA are required to check for leaks or container deterioration.[9][12]
Step 5: Professional Disposal
Hazardous waste must be disposed of through the proper channels.
-
Contact EHS : Do not pour this chemical down the drain or discard it in the regular trash.[2][14] When the container is full or you are no longer generating this waste, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
Documentation : Complete any required waste pickup forms, ensuring that the composition of the waste is accurately described.[7]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical.
-
Small Spills : For a very small spill that you are trained to handle, ensure the area is well-ventilated (in a fume hood) and don appropriate PPE.[7] Absorb the spill with an inert, dry material like vermiculite or sand.[2]
-
Containment and Cleanup : Carefully collect the absorbent material and contaminated debris, place it in a sealed and properly labeled hazardous waste container, and dispose of it as halogenated waste.[8][14]
-
Large Spills or Unknown Hazards : If the spill is large, occurs outside of a fume hood, or you are unsure how to proceed, evacuate the area immediately. Alert others, close the doors, and contact your institution's emergency response team or EHS office from a safe location.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. vumc.org [vumc.org]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. benchchem.com [benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. echemi.com [echemi.com]
Essential Safety and Operational Guide for Handling 5-Bromopyrazolo[3,4-b]pyridine
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 5-Bromopyrazolo[3,4-b]pyridine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment
This compound (CAS No. 875781-17-2) is a heterocyclic compound whose hazard profile necessitates careful handling.[1] While comprehensive toxicological data is not available for this specific compound, data from structurally similar brominated aromatic and pyrazolopyridine compounds indicate that it should be treated as a hazardous substance. The primary anticipated hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This assessment should consider the quantities being used, the nature of the experimental setup, and the potential for aerosolization or spillage.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers a broader barrier against both splashes and potential projectile hazards.[3] |
| Hand Protection | Double gloving with nitrile gloves (minimum 4-5 mil thickness). | Nitrile provides good resistance to a range of chemicals and is a prudent choice for incidental contact.[4] Double gloving is recommended to protect against undetected punctures. For prolonged handling or in the presence of solvents, consult a glove compatibility chart. |
| Body Protection | A flame-retardant laboratory coat. | Protects personal clothing from contamination and provides a removable barrier in case of a spill. |
| Respiratory Protection | Work within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of airborne particulates. For situations with a higher risk of aerosolization where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][5][6][7][8] |
Operational Plan: From Weighing to Reaction Quenching
Adherence to a systematic operational plan minimizes the risk of exposure and contamination.
Given that this compound is a solid, the primary risk during preparation is the generation of airborne dust.
Step-by-Step Weighing Procedure:
-
Designated Area: Conduct all manipulations within a certified chemical fume hood.
-
Pre-Weighing: If possible, pre-weigh an empty, sealed container.
-
Transfer: Carefully transfer the solid to the container within the fume hood. Avoid scooping in a manner that creates dust clouds.
-
Cleaning: After weighing, carefully decontaminate the spatula and weighing paper with a solvent-moistened wipe (e.g., 70% ethanol), and dispose of the wipe as hazardous waste.
Understanding the chemical reactivity of this compound is crucial for safe experimental design. Based on its structure and data from similar compounds, be aware of the following:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to vigorous, potentially explosive reactions.[9][10]
-
Thermal Decomposition: At elevated temperatures, brominated aromatic compounds can decompose to release toxic and corrosive fumes, including hydrogen bromide, carbon oxides, and nitrogen oxides.[11][12][13][14][15] Therefore, reactions should be conducted at the lowest effective temperature, and appropriate ventilation must be maintained.
In the event of a spill, a prompt and informed response is critical.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials to create a dike.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Cleanup: For small spills, gently cover the material with an inert absorbent material and carefully sweep it into a designated hazardous waste container.[16] Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent and cleaning materials. All cleanup materials must be disposed of as hazardous waste.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a legal and ethical responsibility to protect environmental and public health.
Waste Management Workflow:
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. NIOSH Revamps Standards For Toxic Chemical Exposure in the Workplace [dallashartman.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Research Portal [researchportal.murdoch.edu.au]
- 12. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 13. m.ciop.pl [m.ciop.pl]
- 14. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 15. researchgate.net [researchgate.net]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
